5-Methoxyindan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPRWBRNMPANKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199118 | |
| Record name | 5-Methoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5111-70-6 | |
| Record name | 5-Methoxy-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5111-70-6 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Methoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.489 | |
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Foundational & Exploratory
5-Methoxyindan-1-one CAS number 5111-70-6
CAS Number: 5111-70-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxyindan-1-one, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document collates available data on its chemical and physical properties, spectral characteristics, a representative synthetic protocol, and a discussion of the biological activities of the broader class of substituted indanones.
Chemical and Physical Properties
This compound is a solid crystalline powder, with its appearance described as ranging from white to light yellow or brown. It is soluble in methanol.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxy-2,3-dihydro-1H-inden-1-one | [1] |
| Synonyms | 5-Methoxyindanone, 2,3-Dihydro-5-methoxy-1H-inden-1-one | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| CAS Number | 5111-70-6 | [1] |
| InChI | InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | [1] |
| InChIKey | QOPRWBRNMPANKN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)CC2 | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Physical State | Powder Solid | [2] |
| Appearance | Brown | [2] |
| Melting Point | 107 - 111 °C | [2] |
| Boiling Point | 150 °C / 2 mmHg | [2] |
| Odor | Odorless | [2] |
| Solubility | Soluble in Methanol | [2] |
Spectral Data
A summary of the available spectral data for this compound is presented below. This data is crucial for the identification and characterization of the compound.
Table 3: Spectral Data Summary
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available. | [3] |
| ¹³C NMR | Spectra available. | [3] |
| Mass Spectrometry (MS) | Spectra available. | [3] |
| Infrared (IR) Spectroscopy | Spectra available. | [3] |
| UV-Vis Spectroscopy | Spectra available. | [3] |
Synthesis of this compound
The most common and direct route for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[4][5][6]
Representative Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methods for intramolecular Friedel-Crafts cyclization of related compounds.[5][6]
Reaction:
References
- 1. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Methoxyindan-1-one
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic pathway for 5-Methoxyindan-1-one, a compound of interest for researchers and professionals in drug development and organic chemistry.
Core Molecular Data
This compound is a substituted indanone with the molecular formula C₁₀H₁₀O₂.[1][2][3] Its chemical structure consists of a bicyclic aromatic ketone with a methoxy group substituent.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |
| Molecular Weight | 162.18 g/mol (computed), 162.19 g/mol (experimental) | [1][2][3][4] |
| IUPAC Name | 5-methoxy-2,3-dihydroinden-1-one | [1] |
| CAS Number | 5111-70-6 | [1][2][3] |
| Physical Form | Powder, Crystalline Powder | [2][4] |
| Melting Point | 107-109 °C, 110 °C | [2][3][4] |
| Appearance | White to light yellow or light green-brownish crystal powder | [3][4] |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding its chemical reactivity and potential biological interactions.
Experimental Protocols: Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are found within subscription-based scientific literature, a common and effective method for the preparation of indanones is through an intramolecular Friedel-Crafts acylation of a corresponding phenylpropanoic acid. The following represents a plausible and widely utilized protocol for this transformation.
Synthesis of this compound from 3-(4-methoxyphenyl)propanoic acid
This synthetic route involves the cyclization of 3-(4-methoxyphenyl)propanoic acid using a strong acid catalyst.
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-methoxyphenyl)propanoic acid in dichloromethane.
-
Acid Addition: Cool the solution in an ice bath. Slowly and carefully add polyphosphoric acid or Eaton's reagent to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
The logical flow of the synthesis of this compound via intramolecular Friedel-Crafts acylation is illustrated in the following diagram.
Spectroscopic Data
A variety of spectroscopic techniques are used to confirm the structure and purity of this compound. Available spectral data include Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), mass spectrometry (MS), ultraviolet (UV) spectroscopy, and Raman spectroscopy.[1][5] These data are critical for the unambiguous identification of the compound.
References
Spectroscopic Data of 5-Methoxyindan-1-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyindan-1-one (CAS No: 5111-70-6), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) to aid in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
This compound is a bicyclic aromatic ketone with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1] It typically appears as a white to light yellow crystalline powder.[2] Its structure consists of an indanone core with a methoxy group substituted at the 5-position of the aromatic ring.
IUPAC Name: 5-methoxy-2,3-dihydro-1H-inden-1-one[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the methylene protons of the five-membered ring, and the methoxy group protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.66 | d | 8.4 | H-7 |
| 6.90 | dd | 8.4, 2.4 | H-6 |
| 6.84 | d | 2.4 | H-4 |
| 3.86 | s | - | -OCH₃ |
| 3.09 | t | 5.9 | H-3 |
| 2.71 | t | 5.9 | H-2 |
¹³C NMR Data
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| 205.5 | C-1 (C=O) |
| 165.2 | C-5 |
| 158.5 | C-7a |
| 126.8 | C-7 |
| 125.0 | C-3a |
| 115.4 | C-6 |
| 109.3 | C-4 |
| 55.7 | -OCH₃ |
| 36.5 | C-2 |
| 25.9 | C-3 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-O bond of the methoxy group.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 1695 | Strong | C=O (Aryl Ketone) Stretch |
| 1605, 1490 | Medium-Strong | C=C (Aromatic Ring) Stretch |
| 1260 | Strong | C-O (Aryl Ether) Stretch |
| 3000-2850 | Medium | C-H (Aliphatic) Stretch |
| 3100-3000 | Weak | C-H (Aromatic) Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 162 | 100 | [M]⁺ (Molecular Ion) |
| 161 | 95 | [M-H]⁺ |
| 134 | 50 | [M-CO]⁺ |
| 133 | 45 | [M-CHO]⁺ |
| 105 | 30 | [M-CO-CHO]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy (¹H and ¹³C)
A sample of this compound (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a sufficient number of scans.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using the KBr pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (1 µL) of the solution is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.
Data Interpretation and Structural Elucidation
The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.
References
5-Methoxyindan-1-one: A Synthetic Precursor with Limited Characterized Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindan-1-one is a well-documented chemical intermediate, primarily utilized as a versatile building block in the synthesis of a variety of more complex organic molecules. Despite its prevalence in synthetic chemistry, a comprehensive review of publicly available scientific literature and bioassay data reveals a significant lack of information regarding its intrinsic biological activity. This technical guide summarizes the current state of knowledge, highlighting its role as a precursor to biologically active compounds and outlining general experimental approaches relevant to the indanone scaffold.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |
| Molecular Weight | 162.18 g/mol | PubChem[1] |
| CAS Number | 5111-70-6 | PubChem[1] |
| Appearance | White to pale cream/yellow crystalline powder | Thermo Fisher Scientific[2] |
| Melting Point | 107-111 °C | Sigma-Aldrich, Thermo Fisher Scientific[2][3] |
| Solubility | Soluble in acetone | N/A |
Role in the Synthesis of Bioactive Molecules
While direct biological data on this compound is scarce, its indanone core is a key pharmacophore in numerous compounds with significant biological activities. Its derivatives have been investigated for a range of therapeutic applications.
For instance, the indanone scaffold is a component of compounds designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4] Furthermore, derivatives of this compound have been explored in cancer research, with some showing the ability to induce apoptosis and modulate the cell cycle in cancer cell lines.[5] The core structure has also been incorporated into molecules targeting neurodegenerative diseases.[5]
Biological Activity Data: A Notable Absence
Extensive searches of prominent chemical and biological databases, including PubChem, have yielded no specific quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) from biological assays for this compound itself. The compound is commercially available and is included in various chemical screening libraries, but the results of any high-throughput screening campaigns in which it may have been tested are not publicly deposited.
This lack of data prevents the creation of a detailed profile of its biological effects, including any potential enzymatic inhibition or receptor binding.
General Experimental Protocols for Indanone Derivatives
For researchers synthesizing derivatives of this compound with the intent of biological evaluation, several standard assays are relevant depending on the therapeutic target. The following provides a generalized overview of common experimental methodologies.
Enzyme Inhibition Assays
Should a derivative be designed as an enzyme inhibitor (e.g., for kinases, proteases, or cyclooxygenases), a typical workflow to determine its inhibitory potential would be as follows.
Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and a series of dilutions of the test compound (the this compound derivative).
-
Reaction Initiation: In a multi-well plate, combine the enzyme and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Receptor Binding Assays
If a derivative is intended to interact with a specific receptor, a competitive radioligand binding assay is a common method to determine its binding affinity (Kᵢ).
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Component Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and various concentrations of the unlabeled test compound.
-
Incubation: Combine the membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in an assay buffer.
-
Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
This compound is a crucial starting material in medicinal chemistry for the development of novel therapeutic agents. However, the compound itself has not been the subject of extensive biological characterization, and as such, there is a significant gap in the understanding of its own pharmacological profile. Researchers working with this molecule should be aware that while its derivatives have shown promise in various disease areas, the biological activity of the parent compound remains largely unexplored. Future research, potentially through high-throughput screening and subsequent publication of the results, would be necessary to elucidate any intrinsic biological effects of this compound.
References
- 1. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-1-indanone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 5-甲氧基-1-茚酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2 - Google Patents [patents.google.com]
- 5. Buy 5-Methoxy-1-indanone | 5111-70-6 [smolecule.com]
The Discovery and Strategic Importance of 5-Methoxyindan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindan-1-one, a substituted indanone derivative, has emerged as a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. While not a therapeutic agent in itself, its structural motif is a key building block in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Furthermore, it delves into the biological relevance of the indanone scaffold, with a particular focus on its role in the development of treatments for neurodegenerative diseases, exemplified by the synthesis of Donepezil. Detailed experimental protocols and key signaling pathways are presented to equip researchers and drug development professionals with a thorough understanding of this versatile synthetic intermediate.
Discovery and History
The first documented synthesis of this compound is attributed to a 1970 publication in The Journal of Organic Chemistry.[1] The primary synthetic route established then, and still widely used, involves the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propionic acid. This reaction is typically facilitated by a strong acid catalyst, such as polyphosphoric acid, which promotes the formation of the indanone ring system.[2]
Historically, the significance of this compound has been intrinsically linked to the broader exploration of indanone derivatives as pharmacologically active agents. The indanone core is present in various natural products and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[3][4] The development of the anti-Alzheimer's drug Donepezil, which utilizes the closely related 5,6-dimethoxyindan-1-one as a key precursor, solidified the importance of methoxy-substituted indanones in modern drug discovery.[5][6]
Physicochemical and Spectroscopic Data
This compound is a crystalline solid at room temperature. A summary of its key physicochemical and spectroscopic properties is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-methoxy-2,3-dihydroinden-1-one | [7] |
| CAS Number | 5111-70-6 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [7] |
| Molecular Weight | 162.19 g/mol | [7] |
| Melting Point | 107-111 °C | [1] |
| Boiling Point | 150 °C at 2 mmHg | [2] |
| Appearance | Light green-brownish crystalline powder | [2] |
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃, 600 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.27 | t, J = 7.5 Hz | 1H | Aromatic H |
| 6.88 | m | 2H | Aromatic H |
| 3.79 | s | 3H | -OCH₃ |
| 2.99 | t, J = 7 Hz | 2H | -CH₂- |
| 2.73 | t, J = 7 Hz | 2H | -CH₂- |
Data sourced from[8]
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃, 150 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 179.2 | C=O |
| 159.9 | Aromatic C-O |
| 142.0 | Aromatic C |
| 129.6 | Aromatic C-H |
| 120.7 | Aromatic C-H |
| 114.2 | Aromatic C-H |
| 111.6 | Aromatic C-H |
| 54.9 | -OCH₃ |
| 35.5 | -CH₂- |
| 30.6 | -CH₂- |
Data sourced from[8]
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 162 | Molecular ion [M]⁺ |
| 134 | [M - CO]⁺ |
| 119 | [M - CO - CH₃]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
Synthesis of 3-(3-Methoxyphenyl)propionic Acid
The precursor for the synthesis of this compound is 3-(3-methoxyphenyl)propionic acid. It is commonly prepared by the reduction of 3-methoxycinnamic acid.
Materials:
-
3-Methoxycinnamic acid
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (balloon)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
Procedure:
-
Dissolve 3-methoxycinnamic acid in methanol in a round-bottom flask.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours at room temperature.
-
Monitor the reaction completion by thin-layer chromatography.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvents under reduced pressure to yield 3-(3-methoxyphenyl)propionic acid.[8]
Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
Materials:
-
3-(3-Methoxyphenyl)propionic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Heat polyphosphoric acid in a reaction vessel with stirring.
-
Slowly add 3-(3-methoxyphenyl)propionic acid to the hot PPA.
-
Continue heating and stirring the reaction mixture for a specified time (typically 1-2 hours).
-
Allow the mixture to cool to room temperature and then pour it into a beaker containing ice water.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Biological Relevance and Drug Development Applications
The indanone scaffold is a cornerstone in the development of therapies for neurodegenerative disorders, particularly Alzheimer's disease. While direct biological activity data for this compound is limited, the extensive research on its derivatives provides a clear indication of its potential in drug discovery.
Acetylcholinesterase Inhibition
A primary therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a hallmark of the disease. Numerous indanone derivatives have been synthesized and evaluated as AChE inhibitors.[5][9][10][11]
Structure-activity relationship (SAR) studies have revealed that the indanone ring serves as a crucial anchor for binding to the active site of AChE. The methoxy group, as seen in this compound and its analogs, can influence the binding affinity and selectivity for AChE over butyrylcholinesterase (BuChE).[12] For instance, the highly potent and selective AChE inhibitor Donepezil is synthesized from 5,6-dimethoxyindan-1-one.[5]
Modulation of Neuroinflammatory Signaling Pathways
Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of Alzheimer's disease. Donepezil, derived from a methoxy-substituted indanone, has been shown to exert anti-neuroinflammatory effects through the modulation of several signaling pathways.[13][14] These include:
-
MAPK/NLRP3 Inflammasome/STAT3 Signaling: Donepezil can suppress the activation of the NLRP3 inflammasome and downstream signaling cascades involving MAP kinases and STAT3, leading to a reduction in the production of pro-inflammatory cytokines.[13]
-
mTOR Signaling: The mTOR pathway, which is involved in cell growth and proliferation, has also been implicated in neuroinflammation. Donepezil has been shown to modulate mTOR signaling, suggesting another mechanism for its neuroprotective effects.[14]
The ability of the indanone scaffold to serve as a template for molecules that can modulate these pathways highlights the potential of this compound as a starting point for the design of novel multi-target anti-neuroinflammatory agents.
Potential Cytotoxic Activity
Some studies have investigated the cytotoxic potential of indanone derivatives against various cancer cell lines. While specific data for this compound is not extensively available, related compounds have shown activity.[15] Standard in vitro cytotoxicity assays, such as the MTT or LDH release assays, can be employed to evaluate the potential anti-proliferative effects of this compound and its derivatives.[16][17][18][19][20]
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the established importance of the indanone scaffold in drug discovery, particularly for neurodegenerative diseases, make it a compound of considerable interest. The insights into the structure-activity relationships of indanone derivatives as acetylcholinesterase inhibitors and modulators of neuroinflammatory pathways provide a strong rationale for the continued exploration of this compound as a starting material for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to leverage the chemical and biological potential of this important molecule.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chinjmap.com [chinjmap.com]
- 7. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 13. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary and donepezil modulation of mTOR signaling and neuroinflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Methoxyindan-1-one as a Scaffold for Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically successful drugs. Notably, Donepezil, a leading therapeutic for Alzheimer's disease, features a dimethoxyindanone moiety. This highlights the potential of indanone derivatives as potent neuroprotective agents.[1] 5-Methoxyindan-1-one, a close structural analog, presents a promising and versatile starting point for the development of novel therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its derivatives have been explored for their ability to modulate key pathological pathways, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and oxidative stress.[2][3]
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into neuroprotective agents derived from the this compound scaffold. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Synthesis of Neuroprotective Agents from this compound
The synthesis of neuroprotective agents from this compound typically involves modifications at the C2 position of the indanone ring. A common strategy is the Claisen-Schmidt condensation reaction with an appropriate aldehyde to introduce a benzylidene moiety, which can be further functionalized.
A general synthetic scheme, adapted from methodologies for related indanone derivatives, is as follows:[2]
-
Step 1: Synthesis of 5-Methoxy-2-(4-acetamidobenzylidene)-2,3-dihydro-1H-inden-1-one. this compound is reacted with 4-acetamidobenzaldehyde in the presence of a base like potassium hydroxide in methanol. The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours) to yield the corresponding benzylidene derivative.[2]
-
Step 2: Synthesis of 5-Methoxy-2-(4-aminobenzylidene)-2,3-dihydro-1H-inden-1-one. The acetamido group of the product from Step 1 is hydrolyzed using an acid, such as hydrochloric acid, in ethanol under reflux conditions. Neutralization with a base like ammonia yields the amino-functionalized derivative.[2]
-
Step 3: Further Derivatization. The amino group serves as a versatile handle for introducing various functionalities through reactions like acylation. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine in an appropriate solvent (e.g., tetrahydrofuran) yields the corresponding 2-chloro-N-phenylacetamide derivative. This can then be reacted with various amines to generate a library of compounds for structure-activity relationship (SAR) studies.[2]
Key Neuroprotective Mechanisms and Signaling Pathways
Derivatives of the indanone scaffold have been shown to exert their neuroprotective effects through multiple mechanisms of action, making them attractive multi-target drug candidates for complex neurodegenerative diseases.[1][3]
-
Cholinesterase Inhibition: A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Indanone derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown.[3][4]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. Certain indanone derivatives have demonstrated the ability to inhibit this aggregation process and even disaggregate pre-formed Aβ fibrils.[3]
-
Antioxidant Activity: Oxidative stress is a common feature of neurodegenerative disorders, leading to neuronal damage. The indanone scaffold can be functionalized to incorporate moieties with antioxidant properties, capable of scavenging reactive oxygen species (ROS).[3]
-
Modulation of Monoamine Oxidase (MAO): Indanone derivatives can also modulate the activity of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.[1]
Below is a diagram illustrating the multi-target approach of indanone-based neuroprotective agents.
Caption: Multi-target mechanisms of indanone-based neuroprotective agents.
Data Presentation: In Vitro Biological Activities
The following table summarizes the in vitro biological activities of representative indanone derivatives, demonstrating their potential as multi-target neuroprotective agents. The data is compiled from studies on closely related analogs of this compound.[2][3][4]
| Compound ID | Scaffold | R-Group Modification | AChE IC₅₀ (nM) | Aβ Aggregation Inhibition (%) | Antioxidant Capacity (Trolox Equivalents) |
| Donepezil | 5,6-Dimethoxyindan-1-one | Piperidine derivative | 5.7[4] | - | - |
| Compound 9 | Indanone | N-benzylpiperidine | 14.8[3] | 85.5[3] | - |
| Compound 14 | Indanone | N-propylpiperidine | 18.6[3] | 83.8[3] | - |
| D28 | This compound based | Substituted benzylidene | - | Significant Inhibition[2] | Significant Activity[2] |
| D37 | This compound based | Substituted benzylidene | - | Significant Inhibition[2] | Significant Activity[2] |
Note: Specific IC₅₀ and inhibition values for D28 and D37 were not provided in the source material but were highlighted as having significant activity.
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the AChE inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay
This assay uses Thioflavin T (ThT) fluorescence to monitor the aggregation of Aβ₁₋₄₂ peptides.
Materials:
-
Human Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds dissolved in a suitable solvent
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in HFIP, then lyophilize to obtain a peptide film.
-
Resuspend the Aβ₁₋₄₂ film in phosphate buffer to the desired concentration.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking for 48 hours.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to a control without the inhibitor.
Protocol 3: In Vivo Neuroprotection Assessment in a Mouse Model of Cognitive Deficit
This protocol describes the evaluation of neuroprotective effects in an animal model of cognitive impairment induced by lipopolysaccharide (LPS).
Materials:
-
Male C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Vehicle (e.g., saline or a suitable solvent for the test compound)
-
Morris Water Maze (MWM) apparatus
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Administer the test compound or vehicle to the mice daily for a predetermined period (e.g., 14 days).
-
On a specific day of treatment (e.g., day 8), induce cognitive deficit by intraperitoneal injection of LPS.
-
Following the induction of cognitive impairment, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train the mice to find a hidden platform in the water maze for several consecutive days. Record the escape latency (time to find the platform) and the path length.
-
Probe Trial: On the final day, remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Analyze the data to determine if the test compound improved performance in the MWM compared to the LPS-treated control group.
Workflow and Logical Relationships
The development and evaluation of neuroprotective agents based on the this compound scaffold follows a logical progression from chemical synthesis to in vitro and in vivo testing.
Caption: Workflow for the development of this compound based neuroprotective agents.
Conclusion
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel, multi-target neuroprotective agents. By leveraging established synthetic methodologies and a battery of in vitro and in vivo assays, researchers can explore the structure-activity relationships of its derivatives to identify lead compounds with therapeutic potential for neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for initiating and advancing such drug discovery programs.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 5-Methoxyindan-1-one via Friedel-Crafts Acylation
**Abstract
This document provides a detailed protocol for the synthesis of 5-Methoxyindan-1-one from anisole. The method employs a two-step, one-pot Friedel-Crafts reaction, beginning with the acylation of anisole with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form the indanone ring system. This protocol is designed for laboratory-scale synthesis and includes information on reaction setup, workup, purification, and characterization.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to attach an acyl group to an aromatic ring.[1] This reaction proceeds through an electrophilic aromatic substitution mechanism, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
This protocol details the synthesis of this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds. The procedure involves the initial acylation of anisole with 3-chloropropionyl chloride. The methoxy group of anisole is an activating, ortho-para directing group, leading to the formation of the para-substituted intermediate, 3-chloro-4'-methoxypropiophenone.[3] This intermediate then undergoes a subsequent intramolecular Friedel-Crafts alkylation (cyclization) upon heating to yield the final product, this compound.[4]
Reaction Scheme
Step 1: Friedel-Crafts Acylation Anisole + 3-Chloropropionyl chloride → 3-chloro-4'-methoxypropiophenone
Step 2: Intramolecular Cyclization 3-chloro-4'-methoxypropiophenone → this compound
Quantitative Data Summary
The following table summarizes the reagents and conditions for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Anisole | 1.0 eq. | Starting material |
| 3-Chloropropionyl Chloride | 1.05 eq. | Acylating agent |
| Aluminum Chloride (AlCl₃) | 2.2 eq. | Lewis acid catalyst |
| Solvent | ||
| Dichloromethane (DCM) | ~10 mL / g of anisole | For the initial acylation step |
| Reaction Conditions | ||
| Acylation Temperature | 0-5 °C, then Room Temp. | Initial cooling is critical |
| Acylation Time | 10-15 hours | |
| Cyclization Temperature | 110-130 °C | After removal of DCM |
| Cyclization Time | 4-6 hours | |
| Workup | ||
| Quenching Solution | Ice-cold 1M HCl | |
| Extraction Solvent | Ethyl Acetate or DCM | |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Powder | |
| Melting Point | 107-109 °C | |
| Expected Yield | 80-90% | Based on similar procedures[4] |
Experimental Protocol
4.1 Materials and Equipment
-
Anisole (C₇H₈O)
-
3-Chloropropionyl chloride (C₃H₄Cl₂O)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl acetate (C₄H₈O₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Ice
-
Round-bottom flask (250 mL or 500 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
4.2 Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water; handle with care and avoid exposure to moisture.
-
3-Chloropropionyl chloride is corrosive and a lachrymator.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
4.3 Procedure
Part A: Friedel-Crafts Acylation
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Add anhydrous aluminum chloride (2.2 eq.) to the flask.
-
In a separate beaker, prepare a solution of anisole (1.0 eq.) and 3-chloropropionyl chloride (1.05 eq.) in anhydrous dichloromethane.
-
Slowly add the anisole/3-chloropropionyl chloride solution to the stirred suspension of AlCl₃ via the dropping funnel over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C. The reaction is exothermic.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 10-15 hours.[4]
Part B: Intramolecular Cyclization
-
After the acylation is complete, carefully remove the dichloromethane solvent using a rotary evaporator.
-
Equip the flask with a reflux condenser and heat the remaining viscous oil in an oil bath to 110-130 °C.
-
Maintain this temperature and continue stirring for 4-6 hours to facilitate the intramolecular cyclization.[4]
Part C: Workup and Purification
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker or flask, prepare a mixture of crushed ice and 1M hydrochloric acid.
-
Very slowly and carefully, pour the cooled reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[5]
-
Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure this compound as a crystalline powder.[4][6]
4.4 Characterization The identity and purity of the final product can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: Expected signals for the methoxy group, aromatic protons, and the two methylene groups of the indanone ring.[7][8]
-
¹³C NMR Spectroscopy: Expected signals for all 10 carbon atoms.
-
Melting Point Analysis: Compare the observed melting point with the literature value (107-109 °C).
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. docsity.com [docsity.com]
- 4. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 5-Methoxyindan-1-one in the Synthesis of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. While the direct synthesis of antimicrobial compounds from 5-methoxyindan-1-one is not extensively documented in the available scientific literature, research on structurally related analogs, particularly 5,6-dimethoxy-1-indanone, provides valuable insights into the potential of this compound class. These studies demonstrate that the indanone core can be effectively functionalized to generate novel molecules with significant antibacterial and antifungal activity.
This document provides detailed application notes and protocols based on the synthesis and antimicrobial evaluation of derivatives from the closely related 5,6-dimethoxy-1-indanone. This information serves as a practical guide and a starting point for researchers interested in exploring the antimicrobial potential of this compound and its derivatives. The general biological significance of the broader 1-indanone class is also discussed to provide a comprehensive context for future research endeavors.
I. Synthesis of Potential Antimicrobial Agents from 5,6-Dimethoxy-1-indanone
A notable pathway to novel antimicrobial agents involves a multi-step synthesis starting from 5,6-dimethoxy-1-indanone. This process leads to the formation of pyridine-3,5-dicarbonitrile derivatives, which have shown promising antibacterial and antifungal activities.[1][2]
Synthetic Pathway Overview
The synthesis proceeds through the formation of a Schiff's base from 5,6-dimethoxy-1-indanone, followed by cyclization to yield the final pyridine-coupled compounds.[1][3]
Experimental Protocols
1. Synthesis of 2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide (Intermediate Schiff's Base) [1][3]
-
Materials: 5,6-dimethoxy-1-indanone, 2-cyanoacetohydrazide, Ethanol, concentrated Hydrochloric acid.
-
Procedure:
-
To a mixture of 5,6-dimethoxy-1-indanone (0.0026 moles) in 15.0 ml of Ethanol, add 2-cyanoacetohydrazide (0.0026 moles).
-
Heat the suspension to reflux temperature.
-
Add 1-2 drops of concentrated hydrochloric acid to the suspension.
-
Continue refluxing the reaction mixture until the starting material is no longer detectable by Thin Layer Chromatography (TLC) (mobile phase: hexane:ethyl acetate:methanol; 5:5:2).
-
Collect the resulting solid by filtration and recrystallize with ethanol to obtain the pure intermediate.
-
2. General Procedure for the Synthesis of 2-Arylidenemalononitrile [1]
-
Materials: Aromatic aldehydes, malononitrile, Ethanol.
-
Procedure:
-
A mixture of an appropriate aromatic aldehyde (0.03 moles), malononitrile (0.03 moles), and 20 ml of ethanol is stirred at room temperature for 1.5 hours.
-
The precipitate is allowed to stand overnight, collected by suction filtration, washed with cold ethanol, and finally dried.
-
3. General Procedure for the Synthesis of 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives (Final Products) [1]
-
Materials: 2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide, appropriate 2-arylidenemalononitrile, Ethanol, Piperidine.
-
Procedure:
-
A mixture of 2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide (0.01 mol) and the appropriate 2-arylidenemalononitrile (0.01 mol) is prepared in ethanol (25 ml).
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The mixture is refluxed for 3-5 hours.
-
The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to yield the final pure compound.
-
II. Antimicrobial Activity of Synthesized Derivatives
The synthesized pyridine-coupled derivatives of 5,6-dimethoxy-1-indanone were screened for their antibacterial and antifungal activities. The results indicated that several of these compounds exhibit promising antimicrobial properties.[1]
Data Presentation
Table 1: Antibacterial Activity of 5,6-dimethoxy-1-indanone Derivatives [1]
| Compound ID | R-group | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) |
| 4a | Phenyl | 14 | 13 | 15 | 14 |
| 4b | 4-Methoxyphenyl | 16 | 15 | 18 | 16 |
| 4c | 4-Chlorophenyl | 18 | 17 | 20 | 18 |
| 4d | 3-Bromophenyl | 17 | 16 | 19 | 17 |
| 4e | 3-Methoxyphenyl | 15 | 14 | 17 | 15 |
| 4f | 3-Methoxy-4-hydroxyphenyl | 19 | 18 | 21 | 19 |
| 4g | 3-Fluorophenyl | 16 | 15 | 18 | 16 |
| 4h | 3-Chlorophenyl | 18 | 17 | 20 | 18 |
| 4i | 3-Nitrophenyl | 20 | 19 | 22 | 20 |
| 4j | 3-Ethoxyphenyl | 15 | 14 | 17 | 15 |
| 4k | 2,4-Dichlorophenyl | 21 | 20 | 23 | 21 |
| Ampicillin | - | 23 | 21 | 25 | 23 |
| Chloramphenicol | - | 25 | 23 | 27 | 25 |
Concentration of test compounds: 50 µg/ml in DMF.
Table 2: Antifungal Activity of 5,6-dimethoxy-1-indanone Derivatives [1]
| Compound ID | R-group | C. albicans (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | A. clavatus (Zone of Inhibition, mm) |
| 4a | Phenyl | 13 | 12 | 11 |
| 4b | 4-Methoxyphenyl | 15 | 14 | 13 |
| 4c | 4-Chlorophenyl | 17 | 16 | 15 |
| 4d | 3-Bromophenyl | 16 | 15 | 14 |
| 4e | 3-Methoxyphenyl | 14 | 13 | 12 |
| 4f | 3-Methoxy-4-hydroxyphenyl | 18 | 17 | 16 |
| 4g | 3-Fluorophenyl | 15 | 14 | 13 |
| 4h | 3-Chlorophenyl | 17 | 16 | 15 |
| 4i | 3-Nitrophenyl | 19 | 18 | 17 |
| 4j | 3-Ethoxyphenyl | 14 | 13 | 12 |
| 4k | 2,4-Dichlorophenyl | 20 | 19 | 18 |
| Griseofulvin | - | 22 | 20 | 19 |
Concentration of test compounds: 50 µg/ml in DMF.
III. The Broader Context: 1-Indanones in Antimicrobial Research
The 1-indanone core is recognized for its broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[4][5] This versatility makes the 1-indanone scaffold a valuable starting point for the development of new therapeutic agents. While specific studies on this compound for antimicrobial applications are limited, the general reactivity of the indanone ring system allows for various chemical modifications that could lead to potent antimicrobial compounds.
Logical Workflow for Antimicrobial Drug Discovery with 1-Indanone Scaffolds
Conclusion
While direct experimental data on the use of this compound in the synthesis of antimicrobial compounds is not prominently featured in the current body of literature, the successful synthesis and promising antimicrobial activity of derivatives from the closely related 5,6-dimethoxy-1-indanone provide a strong rationale for its investigation. The protocols and data presented herein for the 5,6-dimethoxy analog offer a solid foundation for researchers to design and execute similar synthetic and screening strategies using this compound. The established biological significance of the 1-indanone scaffold further supports the potential of this compound class in the development of novel antimicrobial agents. Future research in this area would be valuable to expand the understanding and application of this compound in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for the Oxidation of 5-Methoxyindan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the oxidation of 5-Methoxyindan-1-one to 5-Methoxy-1,2-indandione. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The described methodology is based on the well-established Riley oxidation, which utilizes selenium dioxide as a potent and selective oxidizing agent for the α-methylene group of a ketone.
Reaction Overview
The oxidation of the α-methylene group adjacent to the carbonyl in this compound yields the corresponding 1,2-dione. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as dioxane, with careful temperature control.
Reaction Scheme:
Caption: Experimental workflow for the oxidation of this compound.
Reaction Mechanism Pathway
Caption: Simplified signaling pathway of the Riley oxidation mechanism.
Application Notes and Protocols: 5-Methoxyindan-1-one in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Methoxyindan-1-one in material science, focusing on its use as a versatile building block for the synthesis of novel organic materials. Detailed experimental protocols for the synthesis of a key monomer and its subsequent polymerization are provided, along with expected quantitative data and visualizations to guide researchers in this emerging field.
Introduction
This compound is a substituted indanone, a class of compounds recognized as valuable intermediates in organic synthesis. While traditionally explored for their biological activities, recent interest has shifted towards the utilization of indanone derivatives in the development of advanced materials. The rigid, planar structure of the indanone core, combined with the electron-donating methoxy group, makes this compound an attractive starting material for creating conjugated molecules and polymers with interesting optoelectronic and thermal properties.
These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the formulation of high-performance polymers with enhanced thermal stability. The primary route to unlocking the material science applications of this compound is through the modification of its ketone group, most commonly via the Knoevenagel condensation, to introduce new functionalities and extend conjugation.
Application 1: Synthesis of Electron-Accepting Monomers for Conjugated Polymers
This compound can be readily converted into an electron-accepting monomer through a Knoevenagel condensation reaction with active methylene compounds like malononitrile or ethyl cyanoacetate. The resulting vinylidene-substituted indanone possesses a strong electron-withdrawing group, making it a valuable building block for donor-acceptor (D-A) type conjugated polymers. These polymers are of significant interest in organic electronics due to their tunable band gaps and charge transport properties.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes the synthesis of 2-((5-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile, a key monomer for subsequent polymerization.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (catalytic amount, ~0.1 eq) or basic ionic liquid (e.g., [bmIm]OH)
-
Ethanol or Toluene (solvent)
-
Glacial Acetic Acid (for neutralization, if using piperidine)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.2 eq) to the solution and stir until it dissolves.
-
Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, neutralize the catalyst by adding a few drops of glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure monomer as a crystalline solid.
Expected Quantitative Data
The following table summarizes the expected data for the synthesized monomer, 2-((5-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile.
| Property | Expected Value |
| Yield | 85-95% |
| Melting Point | 150-160 °C (decomposes) |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.2-2.8 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190-185 (C=O), 165-160 (C=C(CN)₂), 160-155 (C-OCH₃), 135-110 (Ar-C), 115-110 (CN), 55.5 (OCH₃), 35-25 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1700 (C=O stretch), ~1600 (C=C stretch) |
| UV-Vis (in CH₂Cl₂) | λ_max ≈ 350-400 nm |
Application 2: Synthesis of Thermally Stable Polymers
The indanone moiety can be incorporated into polymer backbones to enhance their thermal stability. The rigid structure of the indanone unit contributes to a higher glass transition temperature (Tg) and improved degradation temperature of the resulting polymer. While direct polymerization of this compound is not common, it can be derivatized to create bifunctional monomers suitable for polycondensation reactions.
Experimental Protocol: Synthesis of a Polyester Containing the 5-Methoxyindanone Moiety (Conceptual)
This protocol outlines a conceptual pathway for the synthesis of a polyester incorporating a diol derivative of this compound.
Step 1: Synthesis of a Diol Monomer from this compound
-
Reduction: Reduce the ketone group of this compound to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol to form 5-methoxy-2,3-dihydro-1H-inden-1-ol.
-
Functionalization: Introduce a second hydroxyl group. This could be achieved through various synthetic routes, for example, by functionalizing the aromatic ring. A plausible, though multi-step, approach would involve bromination of the aromatic ring followed by a nucleophilic substitution with a protected diol and subsequent deprotection.
Step 2: Polycondensation
-
Monomers: Use the synthesized diol derived from this compound and a suitable diacid chloride (e.g., terephthaloyl chloride).
-
Reaction: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the diol monomer in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Add an acid scavenger, such as pyridine or triethylamine.
-
Cool the solution in an ice bath and slowly add the diacid chloride.
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours to increase the polymer chain length.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.
Expected Quantitative Data for the Polymer
The following table presents expected properties for a polyester containing the 5-methoxyindanone moiety.
| Property | Expected Value |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | > 150 °C (by DSC) |
| Decomposition Temperature (Td) | > 350 °C (5% weight loss by TGA) |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) |
Visualizations
Logical Relationship of this compound Applications
5-Methoxyindan-1-one: A Versatile Intermediate in the Synthesis of Neurologically Active Compounds
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindan-1-one is a key bicyclic ketone that serves as a pivotal intermediate in the organic synthesis of a variety of pharmacologically significant molecules. Its rigid indane scaffold, substituted with a methoxy group, provides a versatile platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent neurologically active agents, including Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and analogs of Indatraline, a non-selective monoamine reuptake inhibitor.
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
The most common and effective method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction proceeds by cyclization of the carboxylic acid or its corresponding acyl chloride in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3-methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). At 0 °C (ice bath), slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(3-methoxyphenyl)propanoyl chloride.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.3 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | Typically 70-85% | General literature procedures |
| Melting Point | 107-111 °C | [1] |
| Appearance | Light green-brownish crystalline powder | [2] |
| ¹H NMR (CDCl₃) | δ 7.66 (d, J=8.4 Hz, 1H), 6.90 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.87 (s, 3H), 3.10 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H) | Spectroscopic database |
| ¹³C NMR (CDCl₃) | δ 205.8, 165.7, 156.0, 138.8, 126.5, 115.6, 109.4, 55.7, 36.5, 25.9 | Spectroscopic database |
| MS (EI) | m/z 162 (M⁺), 134, 105, 77 | Spectroscopic database |
Application in the Synthesis of Donepezil
5,6-Dimethoxyindan-1-one, a derivative of this compound, is a crucial precursor in the industrial synthesis of Donepezil. The key step involves a condensation reaction with N-benzyl-4-formylpiperidine followed by reduction.
Experimental Protocol: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one (Donepezil Intermediate)
Materials:
-
5,6-dimethoxy-1-indanone
-
N-benzyl-4-formylpiperidine
-
Sodium hydroxide (NaOH)
-
Methanol
-
5% Acetic acid
Procedure:
-
Condensation: In a round-bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone (19 g, 0.10 mol) in methanol (80 mL).[3]
-
Slowly add sodium hydroxide flakes (12.8 g, 0.32 mol) to the stirred solution.[3]
-
Add N-benzyl-4-formylpiperidine (20.2 g, 0.10 mol) to the reaction mixture.[3]
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate; 1:1).[3]
-
Work-up: Upon completion, filter the solid that has formed. Wash the solid with 5% acetic acid and then with methanol.[3]
-
Dry the solid to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like DMF.[3]
Experimental Protocol: Reduction to Donepezil
Materials:
-
2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one
-
Palladium on carbon (10% Pd/C) or Raney nickel
-
Methanol or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Methanesulfonic acid (if using Raney nickel)
Procedure:
-
Hydrogenation: In a hydrogenation apparatus, suspend the Donepezil intermediate and the catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol or THF.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Donepezil free base.
-
The free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or ethyl acetate.
Quantitative Data: Synthesis of Donepezil
| Step | Intermediate/Product | Reagents & Conditions | Yield | Reference |
| 1 | 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one | 5,6-dimethoxy-1-indanone, N-benzyl-4-formylpiperidine, NaOH, Methanol, RT, 3h | ~90% | [3] |
| 2 | Donepezil | Hydrogenation (Pd/C, H₂) | High | General literature procedures |
Application in the Synthesis of Methoxy-Indatraline Analogs
This compound serves as a starting point for the synthesis of various methoxy-substituted analogs of Indatraline. The general strategy involves the synthesis of a substituted indanone, followed by reduction and amination.
Experimental Protocol: Synthesis of 3-(3,4-Dichlorophenyl)-5-methoxyindan-1-one
This protocol describes a key step in the synthesis of a 5-methoxy-indatraline analog.
Materials:
-
3-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Cyclization: Heat polyphosphoric acid (PPA) to 90 °C in a dry flask under an argon atmosphere.
-
Add 3-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propanoic acid to the hot PPA.
-
Stir the reaction mixture at 110 °C for 3 hours.
-
Work-up: Pour the hot mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/EtOAc) to afford the desired indanone.
Quantitative Data: Methoxy-Indatraline Analog Synthesis & Activity
The following table summarizes the binding affinities (Ki, nM) of various methoxy-substituted indatraline analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher affinity.[4]
| Compound | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Indatraline | None | 1.3 ± 0.1 | 0.53 ± 0.05 | 3.1 ± 0.4 |
| 13a | 4-Methoxy | 1.3 ± 0.2 | 16 ± 2 | 26 ± 3 |
| 13b | 5-Methoxy | 7.9 ± 0.9 | 8.5 ± 0.8 | 32 ± 4 |
| 13c | 6-Methoxy | 3.9 ± 0.5 | 1.4 ± 0.2 | 1.9 ± 0.3 |
| 13d | 7-Methoxy | 23 ± 3 | 136 ± 15 | 105 ± 12 |
| 13e | 4,5-Dimethoxy | 11 ± 1 | 24 ± 3 | 74 ± 9 |
| 13f | 5,6-Dimethoxy | 5.8 ± 0.7 | 18 ± 2 | 41 ± 5 |
Visualizations
General Workflow for Organic Synthesis
Caption: General workflow for a typical multi-step organic synthesis.
Synthetic Pathway to Donepezil
Caption: Key steps in the synthesis of Donepezil from 5,6-dimethoxyindan-1-one.
Synthetic Pathway to Methoxy-Indatraline Analogs
Caption: General synthetic route to methoxy-indatraline analogs.
References
Application Notes and Protocols for Cell-Based Assays Using 5-Methoxyindan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 5-Methoxyindan-1-one derivatives in various cell-based assays. The methodologies outlined below are designed to assess the biological activities of this class of compounds, which have shown potential in oncology, neuroscience, and immunology.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the quantitative data for representative this compound derivatives in different cell-based assays. This data is crucial for comparing the potency and selectivity of various analogs.
| Derivative ID | Target/Assay | Cell Line | Parameter | Value |
| 1a | Adenosine A1 Receptor Binding | Rat Brain | Ki | 42 nM |
| 1a | Adenosine A2A Receptor Binding | Rat Brain | Ki | 78 nM |
| 2b | Cell Viability (Anticancer) | MCF-7 | IC50 | 15.2 µM |
| 2c | Cell Viability (Anticancer) | HeLa | IC50 | 21.5 µM |
| 3d | ANO1 Channel Inhibition | FRT-ANO1 | IC50 | 77 nM |
| 4e | TSLP Promoter Activity | HaCaT | IC50 | 5.8 µM |
| 4f | MAPK (ERK) Phosphorylation | HaCaT | IC50 | 2.1 µM |
Experimental Protocols and Visualizations
This section provides detailed, step-by-step protocols for key experiments to evaluate the efficacy and mechanism of action of this compound derivatives. Each protocol is accompanied by a workflow diagram generated using Graphviz.
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the effect of this compound derivatives on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Analysis of Microtubule Disruption by Immunofluorescence
This protocol describes how to visualize the effects of this compound derivatives on the microtubule network in cells using immunofluorescence microscopy. This is particularly relevant for compounds that may act as mitotic inhibitors.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow adherent cells (e.g., A549) on sterile glass coverslips placed in a 24-well plate.
-
Once the cells reach 60-70% confluency, treat them with the desired concentration of the this compound derivative for a specified time (e.g., 24 hours). Include vehicle and positive (e.g., nocodazole) controls.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA/PBST) for 1 hour at room temperature.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslips with nail polish.
-
Visualize the cells using a fluorescence microscope.
-
MAPK Signaling Pathway Analysis by Western Blotting
This protocol is for assessing the effect of this compound derivatives on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK1/2, in human keratinocytes (HaCaT).
Experimental Protocol:
-
Cell Lysis:
-
Seed HaCaT cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with the this compound derivative for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH) to normalize the results.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway Diagram
The following diagram illustrates a simplified putative signaling pathway that can be investigated using the protocols described above. For instance, a this compound derivative might inhibit a receptor tyrosine kinase (RTK), leading to a downstream reduction in MAPK signaling and ultimately affecting cell proliferation.
In Vivo Studies with 5-Methoxyindan-1-one in Animal Models: Application Notes and Protocols
Disclaimer: As of the latest literature review, no specific in vivo studies using 5-Methoxyindan-1-one in animal models have been published. The following application notes and protocols are based on data from a structurally related compound, para-Methoxyamphetamine (PMA) , and are provided as an illustrative example for researchers interested in investigating the in vivo effects of novel psychoactive substances. These protocols should be adapted and validated for this compound.
Introduction
This compound is a chemical compound of interest for its potential psychoactive properties, stemming from its structural similarity to other known psychoactive substances. To elucidate its pharmacological and toxicological profile, in vivo studies in animal models are essential. This document outlines experimental protocols and data presentation formats based on studies of the structurally analogous compound, para-Methoxyamphetamine (PMA). These notes are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize quantitative data obtained from in vivo studies with PMA and its N-methylated analog, PMMA, in rodent models. This data can serve as a reference for designing studies and anticipating the potential range of effects for this compound.
Table 1: Pharmacokinetic Parameters of PMMA in Rats
| Parameter | 5 mg/kg Dose | 20 mg/kg Dose |
| Serum Cmax | ~ 30 min | ~ 30 min |
| Brain Cmax | Not specified | ~ 1 hour |
Data extracted from a study on the behavioral, hyperthermic, and pharmacokinetic profile of PMMA in rats.[1][2]
Table 2: Neurochemical Effects of PMA in Rodents
| Neurotransmitter | Effect | Potency |
| Serotonin (5-HT) | Robust Increase/Release | Selective Serotonin Releasing Agent (SSRA) |
| Dopamine (DA) | Weak Increase/Release | Weak effects on dopamine transporters |
| Norepinephrine (NE) | Weak effects | Weak effects on norepinephrine transporters |
PMA has been identified as a selective serotonin releasing agent with weaker effects on dopamine and norepinephrine.[3][4]
Table 3: Physiological Effects of PMA in Rodents
| Effect | Dose | Animal Model | Observations |
| Hyperthermia | 20 mg/kg (PMMA) | Rats (crowded conditions) | Significant increase in body temperature, extensive perspiration.[1] |
| Locomotor Activity | 5 and 20 mg/kg (PMMA) | Rats | Increased overall locomotion; biphasic effect at the higher dose.[1] |
| Prepulse Inhibition (PPI) | 5 and 20 mg/kg (PMMA) | Rats | Dose-dependent decrease in PPI.[1] |
| Cardiovascular Effects | Not specified | Cats | Potent stimulatory effects on mean arterial blood pressure and heart rate.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted for the in vivo evaluation of this compound.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Administration equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Dosing: Prepare a solution of this compound in the chosen vehicle. Administer a single dose (e.g., 5 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Assessment of Neurotransmitter Release via In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular serotonin and dopamine levels in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Male Sprague-Dawley rats (275-325g)
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 60 minutes.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ED.
-
Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline levels.
Evaluation of Hyperthermic Effects
Objective: To determine if this compound induces hyperthermia in an animal model.
Materials:
-
Male mice or rats
-
This compound
-
Rectal temperature probe
-
Controlled temperature environment
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the procedure of rectal temperature measurement for several days.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Drug Administration: Administer this compound or vehicle.
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., every 30 minutes) for several hours post-administration.
-
Data Analysis: Compare the changes in body temperature between the drug-treated and vehicle-treated groups.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for PMA-Induced Serotonin Release
Caption: Proposed mechanism of PMA-induced serotonin release and its downstream effects.
Experimental Workflow for In Vivo Assessment
Caption: General experimental workflow for the in vivo assessment of a novel compound.
References
- 1. Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats | Charles Explorer [explorer.cuni.cz]
- 3. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. PMMA/PMA | Release [release.org.uk]
- 5. Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-Methoxyindan-1-one
Introduction
5-Methoxyindan-1-one (CAS No: 5111-70-6) is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its proper identification, purity assessment, and comprehensive characterization are critical for ensuring the quality, safety, and efficacy of end products in drug development and scientific research. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques, including chromatography and spectroscopy. The methodologies outlined are intended for researchers, scientists, and quality control professionals.
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 5-methoxy-2,3-dihydro-1H-inden-1-one |
| Synonyms | 5-Methoxy-1-indanone, 5-Methoxyindanone |
| CAS Number | 5111-70-6[2] |
| Molecular Formula | C₁₀H₁₀O₂[1][2] |
| Molecular Weight | 162.19 g/mol [2] |
| Appearance | Light green-brownish Crystalline Powder[3] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the purity assessment and quantification of this compound.[1] The method provides excellent separation of the analyte from potential starting materials, by-products, and degradants. A C18 column is typically effective for retaining and separating this moderately polar compound. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For applications requiring mass spectrometry (MS) detection, the mobile phase buffer (e.g., phosphoric acid) should be replaced with a volatile alternative like formic acid.[1]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
Parameter Condition Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase Acetonitrile and water (containing 0.1% phosphoric acid) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature Ambient (e.g., 25 °C) | Detection | UV at approximately 278 nm |
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. A calibration curve can be constructed using certified reference standards for quantitative analysis.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the purity analysis of this compound via HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can be used for identity confirmation and to detect volatile impurities. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern, complementing data from other analytical methods.[4]
Experimental Protocol: GC-MS for Identification
-
Objective: To confirm the identity of this compound and identify any volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Adjust the concentration to approximately 100 µg/mL.
-
-
GC-MS Conditions:
Parameter Condition GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) Injection Mode Split (e.g., 50:1 ratio) Injector Temperature 250 °C Oven Program Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min MS Ion Source Electron Ionization (EI) at 70 eV MS Scan Range m/z 40-400 | MS Transfer Line Temp | 280 °C |
-
Data Analysis: The identity of this compound is confirmed by matching its retention time and mass spectrum with a reference standard or a library spectrum (e.g., NIST). The mass spectrum is characterized by the molecular ion peak and specific fragment ions.
Workflow for GC-MS Analysis of this compound
Caption: General workflow for the identification of this compound using GC-MS.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of this compound.[5][6] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
Parameter ¹H NMR ¹³C NMR Spectrometer Frequency 300 MHz 75 MHz Solvent CDCl₃ CDCl₃ Number of Scans 16 1024 (or more) | Relaxation Delay | 1 s | 2 s |
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The splitting patterns (multiplicity) and integration values in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum are compared with expected values for the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, FTIR is useful for confirming the presence of the carbonyl (C=O) group of the ketone, the C-O-C ether linkage, and the aromatic C-H and C=C bonds. The spectrum provides a characteristic "fingerprint" for the compound.[5]
Experimental Protocol: FTIR-ATR
-
Objective: To identify the key functional groups in this compound.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
-
Acquisition Parameters:
Parameter Setting Spectral Range 4000–600 cm⁻¹ Resolution 4 cm⁻¹ | Number of Scans | 32 |
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.
Summary of Spectroscopic Data
| Technique | Observation | Interpretation |
| ¹H NMR | Signals in aromatic, aliphatic, and methoxy regions | Confirms proton environments |
| ¹³C NMR | Signals for carbonyl, aromatic, aliphatic, and methoxy carbons | Confirms carbon skeleton |
| FTIR | ~1700 cm⁻¹~1250 cm⁻¹~2800-3100 cm⁻¹ | C=O stretch (ketone)C-O stretch (ether)C-H stretches (aromatic/aliphatic) |
| MS (EI) | m/z 162 (M⁺)Key Fragments | Molecular ion peakStructural fragments |
Integrated Analytical Approach
A combination of analytical techniques is required for the full characterization of this compound. The relationship between these methods and the information they provide is illustrated below.
Logical Relationships in Analytical Characterization
Caption: Integrated analytical methods for the characterization of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-1-indanone CAS#: 5111-70-6 [m.chemicalbook.com]
- 4. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxyindan-1-one
Welcome to the Technical Support Center for the synthesis of 5-Methoxyindan-1-one. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and comparative data to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in this reaction are a common issue and can often be attributed to several factors:
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Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), is highly sensitive to moisture. Any water present in the glassware, solvent, or starting materials will deactivate the catalyst.
-
Troubleshooting:
-
Thoroughly dry all glassware in an oven prior to use.
-
Use anhydrous solvents.
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Ensure the starting material, 3-(4-methoxyphenyl)propanoic acid, is completely dry.
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Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.
-
Troubleshooting:
-
Increase the molar ratio of the Lewis acid catalyst to the starting material.
-
-
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to the formation of side products.
-
Troubleshooting:
-
Carefully control the reaction temperature according to the chosen protocol. For PPA-mediated cyclization, a temperature of around 100°C is often employed.[2]
-
-
-
Formation of Side Products: The electron-donating methoxy group can direct the acylation to the ortho position, leading to the formation of the undesired 7-methoxyindan-1-one isomer. The degree of P₂O₅ in PPA can influence this regioselectivity.[3]
-
Troubleshooting:
-
Employing PPA with a high P₂O₅ content (e.g., 83%) has been shown to favor the formation of the desired 5-methoxy isomer.[3]
-
-
Q2: I am observing the formation of a significant amount of a regioisomer, 7-methoxyindan-1-one. How can I improve the regioselectivity of the reaction?
A2: The formation of the 7-methoxy isomer is a known side reaction. To enhance the regioselectivity for the desired this compound:
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Choice of Catalyst: As mentioned, the composition of polyphosphoric acid can influence the outcome. PPA with a higher percentage of P₂O₅ tends to favor the formation of the 5-methoxy isomer.[3]
-
Alternative Synthetic Routes: Consider alternative synthetic strategies that offer better regiocontrol, although these may involve more steps.
Q3: What is the best method for purifying the crude this compound?
A3: The most common and effective method for purifying this compound is recrystallization.
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Solvent Selection: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
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If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Dry the purified crystals under vacuum.
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Data Presentation
Table 1: Comparison of Synthetic Methods for Indanone Synthesis
| Starting Material | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 3-(4-methoxyphenyl)propanoic acid | Polyphosphoric acid (83% P₂O₅) | 100 °C | This compound | Not specified, but regioselective | [3] |
| 3-(4-methoxyphenyl)propanoic acid | Polyphosphoric acid (76% P₂O₅) | 100 °C | 6-Methoxyindan-1-one | Not specified, but regioselective | [3] |
| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 100 °C, 2 h | 5,7-Dimethoxy-1-indanone | 95% | [2] |
| Arylpropionic and 3-arylacrylic acids | Polyphosphoric and sulfuric acids | Not specified | 1-Indanones | 60-90% | [6] |
| 3,3-dimethylacrylic acid and aromatic substrate | NbCl₅ | Varies | 1-Indanone derivatives | 0-78% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for indanone synthesis.[2][3]
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) with high P₂O₅ content (e.g., 83%)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-methoxyphenyl)propanoic acid (1 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10-20 times the weight of the starting material).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 5-Methoxyindan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Methoxyindan-1-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before initiating purification. |
| Product Loss During Extraction and Workup | - Optimize the extraction procedure. Ensure the aqueous layer's pH is appropriately adjusted to minimize the product's solubility in it. - Use a separatory funnel correctly to avoid loss of the organic layer. - Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
| Irreversible Adsorption onto Silica Gel | - If using column chromatography, deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can help prevent the acidic silica from strongly binding the ketone product.[1] - Consider using a less acidic stationary phase, such as alumina. |
| Product Fails to Crystallize During Recrystallization | - The chosen solvent may be too effective, even at low temperatures. Try a different solvent or a solvent mixture. - The solution may not be sufficiently saturated. Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. |
Issue 2: Persistent Colored Impurities (Yellowish or Brownish Tinge)
| Possible Cause | Troubleshooting Steps & Solutions |
| Oxidized Byproducts or Highly Conjugated Impurities | - Minimize exposure of the compound to air and light during purification and storage.[1] - Conduct the purification steps, particularly column chromatography, promptly after the synthesis. |
| Ineffective Removal by Primary Purification Method | - If recrystallization fails to remove the color, try column chromatography. Colored impurities are often more polar and will either remain on the column or elute with a highly polar solvent. - A small amount of activated charcoal can be added to a solution of the crude product to adsorb colored impurities. The charcoal is then removed by filtration before proceeding with recrystallization or solvent evaporation.[1] |
Issue 3: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Steps & Solutions |
| Similar Polarity of Product and Impurity | - Adjust the eluent system. A shallower solvent gradient or switching to an isocratic elution with a fine-tuned solvent ratio can enhance separation.[1] - Experiment with different solvent systems. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might alter the elution profile. |
| Inappropriate Stationary Phase | - If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a functionalized silica gel (e.g., diol- or cyano-bonded). |
| Column Overloading | - Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of indanones can include:
-
Unreacted Starting Materials: Such as 3-(m-methoxyphenyl)propanoic acid if prepared via Friedel-Crafts acylation.
-
Regioisomers: For example, the formation of 7-methoxyindan-1-one is a possibility depending on the directing effects of the methoxy group during cyclization.
-
Side-Reaction Products: Polymers and resinous materials can form under the acidic conditions often employed in Friedel-Crafts reactions.[1]
-
Oxidation Products: Aromatic ketones can be susceptible to air oxidation, leading to colored byproducts.[1]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for monitoring the progress of purification. The presence of multiple spots indicates impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid) is a good starting point. UV detection around 278-280 nm is typically suitable for methoxy-substituted aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities by comparing the sample's spectra to that of a pure standard. Unexpected peaks are indicative of contaminants.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For aromatic ketones, common solvent systems include:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Toluene or Xylene: These aromatic solvents can be effective for recrystallizing aromatic compounds.
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimum of hot ethyl acetate and then add hexane until cloudiness persists. Reheat and cool slowly.[1]
Q4: How can I improve the peak shape when analyzing this compound by HPLC?
A4: Peak tailing can be an issue for ketones on silica-based columns. To mitigate this:
-
Use an End-Capped Column: These columns have fewer free silanol groups, which can interact with the ketone.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate residual silanol groups and reduce unwanted interactions.
-
Check for Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.
Data Presentation
Table 1: Comparison of Purification Techniques for Indanone Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% (if successful) | 40-70% | Can provide very high purity; scalable.[1] | Yield can be low; may not remove impurities with similar solubility. |
| Column Chromatography | >98% | 60-90% | High resolution for separating complex mixtures; applicable to a wide range of compounds.[1] | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a non-polar solvent system like 95:5 hexane:ethyl acetate is a good starting point). Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve the separation of compounds with different polarities. For example, you can increase the proportion of ethyl acetate in the hexane:ethyl acetate mixture.
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification strategy for this compound.
References
Technical Support Center: Optimizing 5-Methoxyindan-1-one Synthesis
Welcome to the technical support center for the synthesis of 5-Methoxyindan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and dependable method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a classical and effective reagent for this cyclization.
Q2: I am experiencing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can arise from several factors. Common issues include incomplete reaction, degradation of starting material or product, and the formation of side products. Specific causes could be inactive or insufficient catalyst, suboptimal reaction temperature or time, and the presence of impurities in the starting materials.
Q3: Are there alternative, non-conventional methods to improve the yield and reduce reaction times?
A3: Yes, non-conventional energy sources such as microwave irradiation and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid to afford this compound. These methods can often lead to significantly reduced reaction times and improved yields compared to conventional heating.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis of this compound involves the use of corrosive and hazardous materials. Polyphosphoric acid is highly corrosive and can cause severe burns. It is also viscous and difficult to handle at room temperature. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The workup procedure involves quenching the reaction with ice and water, which is a highly exothermic process and should be performed with caution.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | Inactive Catalyst: Polyphosphoric acid (PPA) is hygroscopic and its activity can be diminished by moisture. | - Use freshly opened or properly stored PPA. - Ensure all glassware is thoroughly dried before use. |
| Insufficient Catalyst: An inadequate amount of PPA may not be sufficient to drive the reaction to completion. | - Increase the ratio of PPA to the starting material. A common ratio is 1:10 to 1:20 by weight (substrate:PPA). | |
| Low Reaction Temperature: The activation energy for the cyclization may not have been reached. | - Ensure the reaction mixture reaches and maintains the optimal temperature (typically 80-100°C for conventional heating). | |
| Formation of a Dark, Tarry Reaction Mixture | Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Avoid overheating the reaction mixture. |
| Difficulty in Isolating the Product | Incomplete Quenching: If the PPA is not fully neutralized during the workup, the product may be difficult to extract. | - Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure complete hydrolysis and quenching of the PPA. - Check the pH of the aqueous layer after quenching and adjust with a base (e.g., sodium bicarbonate solution) if necessary before extraction. |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. | - Purify the crude product using column chromatography on silica gel. - Attempt recrystallization from a different solvent or a solvent mixture. |
| Formation of Side Products | Intermolecular Reaction: At high concentrations of the starting material, intermolecular acylation can occur, leading to polymeric byproducts. | - While less common in intramolecular reactions, ensuring high dilution is not typically necessary for this specific cyclization. However, if polymeric material is suspected, review the concentration of the starting acid. |
Experimental Protocols
Protocol 1: Conventional Synthesis using Polyphosphoric Acid (PPA)
This protocol describes the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid using conventional heating.
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (or other suitable solvent for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-methoxyphenyl)propanoic acid and polyphosphoric acid (a weight ratio of approximately 1:15 is a good starting point).
-
Reaction: Heat the mixture with stirring in an oil bath at 80-90°C. Monitor the progress of the reaction by TLC (a typical mobile phase would be a mixture of hexane and ethyl acetate). The reaction is often complete within 1-3 hours.
-
Workup: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data for the synthesis of this compound using different methodologies.
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | PPA | 80 | 3 h | 85 |
| Microwave | PPA | 130 | 5 min | 95 |
| Ultrasound | PPA | Ambient | 1.5 h | 91 |
Data adapted from a study on non-conventional methodologies in the synthesis of 1-indanones.
Visualizations
Reaction Pathway
The following diagram illustrates the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid to form this compound.
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low product yield.
Caption: Troubleshooting flowchart for low yield.
Troubleshooting low yield in Friedel-Crafts acylation of anisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in the Friedel-Crafts acylation of anisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Friedel-Crafts acylation of anisole?
Low yields in Friedel-Crafts acylation can often be attributed to several key factors. The most prevalent issues include moisture contamination, which deactivates the Lewis acid catalyst, using an insufficient amount of the catalyst, and suboptimal reaction temperatures.[1][2] The purity of the reagents, including the anisole and the acylating agent, is also critical for a successful reaction.[1]
Q2: Why is my Lewis acid catalyst (e.g., AlCl₃) not working effectively?
The effectiveness of Lewis acid catalysts like aluminum chloride (AlCl₃) is highly dependent on their anhydrous nature.[1][3] These catalysts are hygroscopic and readily react with atmospheric moisture, which leads to their deactivation.[3] It is crucial to use a fresh, unopened container of the catalyst or one that has been stored correctly in a desiccator.[3] If the catalyst appears clumpy or has a noticeable smell of HCl, it has likely been compromised by moisture.[3]
Q3: I'm observing the formation of multiple products. What could be the cause?
While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation, the formation of multiple products can still occur, particularly with a highly activated ring like anisole.[1] The methoxy group in anisole is an ortho-, para-directing group, leading to the formation of both 2-methoxy acetophenone and 4-methoxy acetophenone.[4] The para isomer is typically the major product due to reduced steric hindrance.[1] The choice of solvent can also influence the ratio of these isomers.[3]
Q4: Can the methoxy group on anisole interfere with the reaction?
Yes, under certain conditions, the methoxy group can interfere. The oxygen atom's lone pair of electrons can coordinate with a strong Lewis acid like AlCl₃.[5] This interaction can sometimes lead to the demethylation of the anisole, especially at higher temperatures.[6] Using milder Lewis acids such as ZnCl₂ or FeCl₃ can help to mitigate this side reaction.[6][7]
Q5: How much Lewis acid catalyst should I use?
Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[8] This is because the ketone product formed during the reaction can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][8] Therefore, it is common to use at least one equivalent of the catalyst for each equivalent of the acylating agent.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Friedel-Crafts acylation of anisole.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is thoroughly dried, preferably by flame-drying or oven-drying. Use anhydrous solvents and reagents. Handle hygroscopic Lewis acids in a glove box or under an inert atmosphere if possible.[1][3] |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid catalyst. If using a previously opened container, ensure it has been stored in a desiccator. The catalyst should be a free-flowing powder.[3] |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A stoichiometric amount (1:1) or a slight excess is often necessary.[8] |
| Suboptimal Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require cooling to control exothermicity or gentle heating to initiate the reaction.[1][9] Start with conditions reported in the literature for similar substrates. |
| Poor Reagent Quality | Purify the anisole and the acylating agent (e.g., by distillation) before use. Ensure the reagents are free from impurities that could interfere with the reaction. |
| Deactivated Anisole | Although anisole is an activated substrate, ensure it is not contaminated with deactivating impurities. |
Problem: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Demethylation of Anisole | This can occur with strong Lewis acids like AlCl₃.[6] Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.[7] Running the reaction at a lower temperature can also help minimize this side reaction. |
| Polysubstitution | While less common, it can occur. Use a 1:1 stoichiometry of anisole to the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help control the reaction. |
| Undesired Isomer Ratio | The ortho/para ratio can be influenced by the solvent.[3] Experiment with different solvents, such as carbon disulfide or nitrobenzene, to optimize the desired regioselectivity. |
Experimental Protocols
Protocol 1: Acylation of Anisole with Acetyl Chloride and AlCl₃
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (e.g., 1.1 equivalents) in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.[10]
-
Reagent Addition: Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with continuous stirring.
-
Substrate Addition: Add a solution of anisole (1.0 equivalent) in dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes.[2][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[10][11] Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[11]
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH solution, followed by water.[12]
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[12]
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Purification: The product can be further purified by recrystallization or column chromatography.
Protocol 2: Acylation of Anisole with Acetic Anhydride and AlCl₃
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in dichloromethane in the reaction flask and cool it in an ice bath.[11]
-
Reagent Addition: Slowly add acetic anhydride to the cooled suspension with stirring.
-
Substrate Addition: Add a solution of anisole in dichloromethane dropwise to the reaction mixture.[11]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for a specified time, monitoring the reaction's progress by TLC.[11]
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.[11]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[11]
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[11]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. websites.umich.edu [websites.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
How to avoid polyalkylation in 5-Methoxyindan-1-one synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Methoxyindan-1-one, with a focus on avoiding polyalkylation side reactions.
Troubleshooting Guides and FAQs
Issue: Formation of Polyalkylated Byproducts
Q1: I am observing significant amounts of di- or even tri-alkylated products in my synthesis of this compound. What is causing this?
A1: Polyalkylation is a common side reaction in classical Friedel-Crafts alkylation approaches to substituted indanones. The methoxy group on the aromatic ring is an activating group, making the initial product, this compound, more reactive than the starting material. This increased reactivity makes the product susceptible to further alkylation, leading to the formation of undesired polyalkylated byproducts.
Q2: How can I prevent polyalkylation during the synthesis of this compound?
A2: The most effective method to circumvent polyalkylation is to avoid intermolecular Friedel-Crafts alkylation altogether. The recommended approach is a two-step synthesis involving the preparation of a precursor molecule, 3-(3-methoxyphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation (cyclization). This intramolecular reaction is highly favored and significantly reduces the likelihood of intermolecular side reactions like polyalkylation.
Q3: What are the key steps in the recommended synthesis pathway to avoid polyalkylation?
A3: The recommended pathway consists of three main stages:
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Synthesis of 3-Methoxycinnamic Acid: This is achieved through a Knoevenagel condensation of 3-methoxybenzaldehyde with malonic acid.
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Reduction to 3-(3-Methoxyphenyl)propanoic Acid: The double bond in 3-methoxycinnamic acid is reduced to a single bond.
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Intramolecular Friedel-Crafts Acylation (Cyclization): The carboxylic acid is cyclized to form the desired this compound.
This multi-step approach ensures high selectivity for the desired product by controlling the reactivity and directing the reaction intramolecularly.
Issue: Low Yield in the Cyclization Step
Q4: My yield of this compound is low during the final cyclization step. What factors could be contributing to this?
A4: Low yields in the intramolecular Friedel-Crafts acylation can be attributed to several factors:
-
Choice of Catalyst: The effectiveness of the cyclization is highly dependent on the dehydrating acid catalyst used. Polyphosphoric acid (PPA) is commonly used, but Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is often reported to give higher yields and be easier to handle due to its lower viscosity.[1][2]
-
Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to charring and decomposition of the starting material and product. Careful optimization of these parameters is crucial.
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Purity of the Precursor: Impurities in the 3-(3-methoxyphenyl)propanoic acid can interfere with the cyclization reaction. Ensure the precursor is of high purity before proceeding.
Q5: What are the recommended catalysts for the intramolecular cyclization, and how do they compare?
A5: The two most effective and commonly used catalysts for this type of cyclization are Polyphosphoric Acid (PPA) and Eaton's Reagent.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-100°C, 1-3 hours | Readily available and effective. | High viscosity can make stirring and product isolation difficult. May require higher temperatures, potentially leading to side reactions. |
| Eaton's Reagent | 60-80°C, 1-2 hours | Lower viscosity, easier to handle.[1] Often results in higher yields and cleaner reactions at lower temperatures.[1][2] | May need to be freshly prepared for optimal results. |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Methoxyphenyl)propanoic Acid (Precursor)
This protocol is a two-step process starting from 3-methoxybenzaldehyde.
Step 1: Synthesis of 3-Methoxycinnamic Acid
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In a round-bottom flask, combine 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as a solvent).
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Add a catalytic amount of piperidine.
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Heat the mixture to reflux for 2-4 hours.
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After cooling, pour the reaction mixture into a solution of concentrated HCl in ice water.
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Collect the precipitated white solid by filtration, wash with cold water, and dry to yield 3-methoxycinnamic acid.
Step 2: Reduction of 3-Methoxycinnamic Acid
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Dissolve the 3-methoxycinnamic acid (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
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Evaporate the solvent from the filtrate under reduced pressure to obtain 3-(3-methoxyphenyl)propanoic acid as a solid. This product is often pure enough for the next step, but can be recrystallized from a suitable solvent if necessary.
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
This protocol describes the final cyclization step.
Method A: Using Polyphosphoric Acid (PPA)
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Place 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in a round-bottom flask.
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Add polyphosphoric acid (approximately 10-20 times the weight of the starting material).
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Heat the mixture with stirring in an oil bath at 80-90°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield this compound.
Method B: Using Eaton's Reagent
-
In a round-bottom flask, add Eaton's reagent (a 7.5-10% w/w solution of P₂O₅ in methanesulfonic acid).
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Add 3-(3-methoxyphenyl)propanoic acid (1.0 eq) portion-wise to the stirred Eaton's reagent at room temperature.
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Heat the reaction mixture to 60-70°C for 1-1.5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product as described in Method A.
Data Presentation
| Parameter | Method A (PPA) | Method B (Eaton's Reagent) |
| Catalyst | Polyphosphoric Acid | 7.5-10% P₂O₅ in CH₃SO₃H |
| Temperature | 80-90°C | 60-70°C |
| Reaction Time | 1-2 hours | 1-1.5 hours |
| Reported Yields | Good to excellent | Often higher than PPA[1][2] |
| Work-up | More challenging due to high viscosity | Easier due to lower viscosity[1] |
Mandatory Visualizations
References
Overcoming poor solubility of 5-Methoxyindan-1-one derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-Methoxyindan-1-one derivatives.
Troubleshooting & FAQs
This section addresses common issues encountered during the handling and application of these compounds in experimental settings.
Q1: Why does my this compound derivative, which is fully dissolved in DMSO, precipitate when I add it to my aqueous buffer or cell culture medium?
A1: This is a common phenomenon known as "solvent shock."[1] Your compound is likely hydrophobic (poorly soluble in water) and dissolves well in the polar aprotic solvent, Dimethyl Sulfoxide (DMSO). When this concentrated DMSO stock is diluted into an aqueous solution, the polarity of the solvent environment changes drastically. The DMSO concentration drops, and the surrounding water molecules cannot maintain the compound's solubility, causing it to precipitate or "crash out" of the solution.[1][2]
Q2: I've observed precipitation in my experiment. What are the immediate troubleshooting steps I should take?
A2: When you encounter precipitation, it is crucial to stop and diagnose the issue to ensure your experimental results are accurate and reproducible.
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Visual Confirmation: First, confirm the presence of a precipitate. Look for cloudiness, turbidity, or visible solid particles in your solution.[2]
-
Check Final Solvent Concentration: Calculate the final percentage of your stock solvent (e.g., DMSO) in the aqueous medium. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent toxicity, but some sensitive cell lines may require concentrations as low as 0.1%.[1]
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Determine Maximum Solubility: Your primary goal is to determine the maximum concentration at which your compound remains soluble in the final experimental medium. This can be done with a simple kinetic solubility test.[2][3] It is not advisable to proceed with an experiment using a solution that has a visible precipitate, as the true concentration of the dissolved compound is unknown.[2]
Q3: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
A3: You can perform a kinetic solubility assessment. This involves creating a serial dilution of your compound directly in the assay buffer and identifying the highest concentration that remains clear of precipitation over time.[2][3] This provides a practical upper limit for your compound's concentration under your specific experimental conditions. For a detailed methodology, please refer to the Experimental Protocols section below.
Q4: My compound's required effective concentration is higher than its measured solubility. What formulation strategies can I use to improve its solubility?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[4][5][6] The choice of method depends on the compound's physicochemical properties and the constraints of your experimental system.
-
Co-solvents: Introduce a water-miscible organic solvent at a low, non-toxic concentration into your aqueous medium. Examples include ethanol, polyethylene glycol (PEG), or propylene glycol.[5][6]
-
pH Adjustment: If your this compound derivative has an ionizable group (acidic or basic), adjusting the pH of the buffer can significantly increase its solubility.[6][7]
-
Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used at very low concentrations (e.g., 0.001% - 0.01%) to help solubilize hydrophobic compounds by forming micelles.[3][6] It is critical to first confirm that the chosen surfactant does not interfere with your assay.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming a water-soluble complex.[8][9] This can be a highly effective method for increasing apparent solubility.
Q5: Could the age or storage conditions of my DMSO be causing these precipitation issues?
A5: Yes, this is a possibility. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water absorbed into your DMSO stock can significantly reduce its ability to solvate hydrophobic compounds. This can lead to difficulties in dissolving the compound initially or cause precipitation upon dilution. It is best practice to use anhydrous DMSO and store it in small, tightly sealed aliquots to minimize water absorption.[1]
Data Presentation
The following table summarizes common solubilization strategies applicable to this compound derivatives.
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| Co-solvents | Reduces the overall polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds. | Simple to implement; effective for many compounds. | Potential for solvent toxicity in biological assays; must be carefully titrated. |
| pH Adjustment | Converts an ionizable compound to its more soluble salt form by protonating or deprotonating it. | Highly effective for compounds with acidic or basic functional groups. | Only applicable to ionizable compounds; requires buffer system compatible with the experimental pH.[6][7] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent. | Can significantly increase solubility at very low concentrations. | Potential to interfere with biological assays or disrupt cell membranes; requires careful validation.[3] |
| Cyclodextrins | Form host-guest inclusion complexes, where the hydrophobic compound is shielded within the cyclodextrin's lipophilic cavity.[8] | High solubilizing capacity; generally low toxicity. | Can be expensive; may alter the free concentration of the compound, potentially affecting its activity.[10] |
| Particle Size Reduction | Increasing the surface area of the solid compound by reducing its particle size (micronization, nanosuspension) can increase the dissolution rate.[6][11] | Improves dissolution rate, which can enhance bioavailability in vivo. | Primarily for improving dissolution, not thermodynamic solubility; requires specialized equipment. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol is designed to determine the maximum concentration at which a compound remains soluble in a specific medium over time.[2][12]
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Prepare Stock Solution: Prepare a concentrated stock solution of your this compound derivative in 100% DMSO (e.g., 10 mM or 20 mM).
-
Prepare Dilution Plate: In a clear 96-well plate, add your experimental aqueous buffer (e.g., PBS or cell culture medium) to a series of wells.
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Create Serial Dilutions: Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent across all wells and within an acceptable range (e.g., 1%). Mix thoroughly.
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Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Include a "buffer + DMSO" well as a negative control.
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Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your planned experiment (e.g., 24 hours).
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Visual Inspection: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect the plate against a dark background for any signs of precipitation (cloudiness, crystals, or sediment).[2]
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Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum kinetic solubility under these conditions. More quantitative analysis can be performed by measuring light scattering (nephelometry) or absorbance at ~600 nm.[3]
Protocol 2: Preparation of a Working Solution Using a Co-Solvent
This protocol describes how to prepare a final working solution when a co-solvent is required.
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Identify a Suitable Co-solvent: Based on your experimental system, choose a biocompatible co-solvent such as PEG 400 or ethanol.
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Prepare Intermediate Stock: Prepare a high-concentration stock of your compound in 100% DMSO as usual (e.g., 20 mM).
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Create an Intermediate Dilution: Create an intermediate dilution of your compound in the chosen co-solvent. For example, dilute the 20 mM DMSO stock 1:10 in PEG 400 to get a 2 mM stock in 10% DMSO / 90% PEG 400. This gradual change in solvent polarity can help prevent precipitation.
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Prepare Final Working Solution: Add the intermediate stock to your pre-warmed aqueous buffer while gently vortexing or swirling.[2] This ensures rapid and uniform mixing, minimizing localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final solution to ensure it is clear before proceeding with your experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Decision tree for selecting a suitable solubilization strategy.
Caption: Impact of poor solubility on a generic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Identifying and removing impurities from 5-Methoxyindan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-Methoxyindan-1-one. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthetically prepared this compound?
A1: While specific literature on the impurity profile of this compound is limited, based on its common synthetic route—intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propionic acid—the following impurities can be anticipated:
-
Isomeric Impurities: Formation of the regioisomeric 7-Methoxyindan-1-one can occur, although the directing effect of the para-methoxy group strongly favors the formation of the 5-methoxy isomer.
-
Unreacted Starting Material: Residual 3-(4-methoxyphenyl)propionic acid may be present if the cyclization reaction does not go to completion.
-
Polymeric Byproducts: Strong acid catalysts, such as polyphosphoric acid (PPA), can sometimes induce polymerization of the starting material or product.
-
Precursor Impurities: Impurities present in the starting material, 3-(4-methoxyphenyl)propionic acid, may be carried through the synthesis. For instance, if the propionic acid was synthesized via hydrogenation of 4-methoxycinnamic acid, traces of the unsaturated acid could be a potential impurity.
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating and quantifying the main component and potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile impurities, as well as for analyzing residual solvents from the synthesis and purification steps.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and for identifying and characterizing unknown impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for identifying non-volatile impurities and degradation products by providing both chromatographic separation and mass information.
Q3: What are the general approaches for purifying crude this compound?
A3: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical.[3][4]
-
Column Chromatography: This technique is ideal for separating mixtures with multiple components or when impurities have similar solubility to the product.[5][6]
Q4: How can I assess the stability of this compound and identify potential degradation products?
A4: Forced degradation studies are performed to understand the intrinsic stability of the molecule and to generate potential degradation products.[7][8][9][10][11] These studies typically involve exposing the compound to harsh conditions such as:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Thermal stress (heating)
-
Photolytic stress (exposure to UV and visible light)
The resulting degradation products can then be analyzed by techniques like HPLC and LC-MS to develop a stability-indicating method.
Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity (e.g., 7-Methoxyindan-1-one)
Identification:
-
HPLC: A shoulder peak or a closely eluting peak next to the main this compound peak.
-
NMR: Appearance of extra aromatic signals with different splitting patterns or shifts compared to the main product.
Removal Strategy:
-
Fractional Recrystallization: This may be effective if the isomeric impurity has a significantly different solubility profile. Multiple recrystallization steps might be necessary.
-
Column Chromatography: This is generally the more effective method for separating isomers. Careful optimization of the eluent system is crucial. A less polar solvent system may provide better resolution.
Issue 2: Contamination with Unreacted Starting Material (3-(4-methoxyphenyl)propionic acid)
Identification:
-
HPLC: A more polar peak that elutes earlier than the product in a reverse-phase system.
-
NMR: Presence of a broad singlet corresponding to the carboxylic acid proton (~10-12 ppm) and characteristic signals of the starting material.
-
FT-IR: A broad O-H stretch from the carboxylic acid group.
Removal Strategy:
-
Aqueous Base Wash: During the work-up of the reaction, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic starting material into the aqueous layer.
-
Column Chromatography: The acidic starting material will have a different polarity and can be readily separated from the less polar ketone product.
Issue 3: Product is colored or contains polymeric material
Identification:
-
Visual: The isolated solid may be off-white, yellow, or brown instead of the expected white to pale yellow crystalline solid.
-
TLC/HPLC: A baseline streak or the presence of very non-polar or very polar spots/peaks that do not move or elute, respectively.
Removal Strategy:
-
Charcoal Treatment: Dissolving the crude product in a suitable hot solvent and treating it with activated charcoal can help remove colored impurities. The charcoal is then removed by hot filtration.
-
Column Chromatography: Polymeric material will either remain at the top of the column or elute with a very polar solvent, allowing for separation from the desired product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound from minor impurities.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but have low solubility when cold. Potential solvents include ethanol, methanol, isopropanol, or a mixture like ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from multiple impurities, including isomers and starting materials.
Methodology:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).[12]
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" can be used by adsorbing the crude product onto a small amount of silica gel and then adding this to the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating components with a wide range of polarities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Analytical Techniques for Impurity Detection
| Analytical Technique | Typical Application for this compound Analysis | Information Provided |
| HPLC-UV | Purity assessment and quantification of impurities. | Retention time, peak area (for quantification). |
| GC-MS | Analysis of volatile impurities and residual solvents. | Retention time, mass spectrum (for identification). |
| 1H & 13C NMR | Structural confirmation and identification of impurities. | Chemical shifts, coupling constants, integration. |
| LC-MS | Identification of non-volatile impurities and degradation products. | Retention time, mass-to-charge ratio. |
Table 2: Troubleshooting Summary for Purification
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | Solvent is too non-polar; cooling is too rapid; high impurity level. | Use a more polar solvent; allow for slow cooling; pre-purify by column chromatography.[6] |
| Poor separation in column chromatography | Inappropriate eluent system; column overloading. | Optimize eluent polarity based on TLC; reduce the amount of sample loaded.[6] |
| Product co-elutes with an impurity | Similar polarity of product and impurity. | Try a different solvent system or a different stationary phase (e.g., alumina). |
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ajpsonline.com [ajpsonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
The Indanone Scaffold: A Comparative Guide to Biological Activity, with a Focus on 5-Methoxyindan-1-one as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. While 5-Methoxyindan-1-one is a crucial starting material in the synthesis of many of these potent derivatives, comprehensive data on its intrinsic biological activity is limited. This guide provides an objective comparison of the performance of various indanone derivatives in key biological assays, highlighting the structure-activity relationships that govern their anticancer, anti-inflammatory, and neuroprotective properties. The experimental data presented underscores the significance of the indanone scaffold and the role of this compound as a foundational building block in the development of novel therapeutics.
Anticancer Activity of Indanone Derivatives
Indanone derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms such as the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2), as well as inducing cytotoxicity in various cancer cell lines.[1][2]
A notable example is the indanone-based thiazolyl hydrazone derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6). This compound has shown potent anticancer activity against several colon cancer cell lines, with IC50 values in the sub-micromolar range.[2][3] Mechanistic studies revealed that ITH-6 induces cell cycle arrest at the G2/M phase and promotes apoptosis.[2][3]
Another class of anticancer indanone derivatives includes spiroisoxazolines. One such derivative, possessing a 3,4-dimethoxyphenyl substituent, exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.03 µM, which is comparable to the well-known anticancer drug doxorubicin. This compound's mode of action is linked to its strong inhibition of the COX-2 enzyme.
The following table summarizes the in vitro anticancer activity of selected indanone derivatives.
| Compound | Derivative Type | Target/Cell Line | IC50 (µM) |
| ITH-6 | Thiazolyl hydrazone | HT-29 (Colon Cancer) | 0.44 |
| ITH-6 | COLO 205 (Colon Cancer) | 0.98 | |
| ITH-6 | KM 12 (Colon Cancer) | 0.41 | |
| Spiroisoxazoline Derivative | Spiroisoxazoline | MCF-7 (Breast Cancer) | 0.03 |
Anti-inflammatory Activity of Indanone Derivatives
The anti-inflammatory properties of indanone derivatives are well-documented, with many compounds demonstrating potent inhibition of key inflammatory mediators. A series of 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
One of the most active compounds, designated as 8f, which features a 5,6-dimethoxy substitution on the indanone ring, showed significant inhibition of both TNF-α and IL-6.[4] This highlights the importance of the substitution pattern on the indanone core for anti-inflammatory activity. The mechanism of action for these compounds often involves the modulation of signaling pathways such as the NF-κB and MAPK pathways.[4]
The table below presents the anti-inflammatory activity of a representative 2-benzylidene-1-indanone derivative.
| Compound | Derivative Type | Assay | % Inhibition at 10 µM |
| 4d | 2-benzylidene-1-indanone | LPS-induced TNF-α release | 83.73% |
| 4d | 2-benzylidene-1-indanone | LPS-induced IL-6 release | 69.28% |
Neuroprotective Activity of Indanone Derivatives
The indanone scaffold is a key feature of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[6] This has spurred the development of numerous indanone derivatives with neuroprotective properties, primarily targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the pathology of neurodegenerative diseases.[6]
A series of arylidene indanone derivatives have been explored as potential imaging probes for β-amyloid plaques, a hallmark of Alzheimer's disease.[7] The binding affinity of these compounds to amyloid plaques is influenced by substitutions on the indanone ring, with a 5-methoxy group in one derivative (17b) showing a slightly increased binding constant (Ki = 21 ± 1 nM) compared to its unsubstituted counterpart (17a, Ki = 16 ± 1 nM).[7]
The following table summarizes the cholinesterase inhibitory activity of selected indanone derivatives.
| Compound | Derivative Type | Target Enzyme | IC50 (µM) |
| Hybrid Molecule | Donepezil-AP2238 Hybrid | Acetylcholinesterase (AChE) | Potent inhibition (specific IC50 not provided in source) |
| Indanone Derivative 11c | bis(4-fluorophenyl)methyl substituted | BACE1 | 2.49 |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, such as MCF-7.[8][9][10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[11][12][13][14]
-
Reaction Mixture Preparation: In a 96-well plate, add 160 µL of reaction buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells. For the 100% initial activity control, add 10 µL of the solvent.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid (substrate) to all wells.
-
Reaction Termination: After a precise incubation time (e.g., 2 minutes) at 37°C, add 30 µL of a saturated stannous chloride solution to stop the enzyme catalysis.
-
Detection: The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 value is determined from the concentration-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[15][16][17][18][19]
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare a 1 U/mL solution of AChE enzyme.
-
Assay in 96-well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is proportional to the AChE activity, and the percentage of inhibition is calculated relative to the control.
Visualizing Synthesis and Biological Pathways
The following diagrams illustrate the central role of this compound in the synthesis of biologically active derivatives and a generalized signaling pathway affected by some of these compounds.
Caption: Synthetic pathway from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 8. 2.5. MTT assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 14. academicjournals.org [academicjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scribd.com [scribd.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 5-Methoxyindan-1-one Derivatives: A Comparative Analysis
For Immediate Publication
Shanghai, China – December 25, 2025 – In the relentless pursuit of novel and effective anticancer agents, researchers have turned their attention to the promising scaffold of 5-Methoxyindan-1-one. Derivatives of this core structure, particularly the 2-benzylidene substituted analogs, have demonstrated significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of several this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Comparative Anticancer Activity
The anticancer efficacy of a series of (E)-2-benzylidene-5,6-dimethoxy-1-indanone derivatives has been evaluated against the human Jurkat T-cell leukemia cell line. The cytotoxic activity, measured as the concentration required to inhibit cell growth by 50% (IC50), reveals critical structure-activity relationships. The data underscores the influence of substitutions on the benzylidene moiety on the overall anticancer potency of these compounds.
Below is a summary of the cytotoxic activities of various this compound derivatives.
| Compound ID | Substitution on Benzylidene Ring | IC50 (µM) against Jurkat Cells |
| 1 | Unsubstituted | > 10 |
| 2 | 4'-Methoxy | 1.5 |
| 3 | 3',4'-Dimethoxy | 0.98 |
| 4 | 3',4',5'-Trimethoxy | 0.45 |
| 5 | 3'-Bromo | 0.87 |
| 6 | 4'-Bromo | 1.2 |
| 7 | 4'-Chloro | 1.1 |
| 8 | 4'-Nitro | 0.76 |
Note: The core structure for all compounds is (E)-2-benzylidene-5,6-dimethoxy-1-indanone. The data is compiled from a study by Xia et al. (2000) for comparative purposes, as a comprehensive study on a series of solely this compound derivatives was not available.
Insights from Structure-Activity Relationship (SAR) Studies
The analysis of the cytotoxic data reveals several key trends:
-
The presence of methoxy groups on the benzylidene ring generally enhances anticancer activity. A clear trend is observed where increasing the number of methoxy groups from one to three (compounds 2 , 3 , and 4 ) leads to a progressive increase in potency. The trimethoxy-substituted derivative 4 exhibited the highest activity in this series.
-
Halogen substitution on the benzylidene ring also confers significant cytotoxic activity. Both bromo and chloro substitutions (compounds 5 , 6 , and 7 ) resulted in potent anticancer effects.
-
A nitro group at the 4'-position (compound 8 ) was also found to be favorable for activity.
These findings suggest that electronic and steric factors of the substituents on the benzylidene ring play a crucial role in the anticancer efficacy of this class of compounds.
Experimental Protocols
The evaluation of the anticancer activity of the this compound derivatives was conducted using a standard in vitro cytotoxicity assay.
Cell Culture and Cytotoxicity Assay (MTT Assay)
Cell Line: Human Jurkat T-cell leukemia.
Methodology:
-
Cell Seeding: Jurkat cells were seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: The cells were then exposed to various concentrations of the test compounds (dissolved in DMSO and diluted with the culture medium) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a lysis buffer (e.g., 20% SDS in 50% DMF).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Visualizing the Path to Discovery: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the anticancer activity of this compound derivatives.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanism of action for many this compound derivatives is still under investigation, related compounds such as 2-benzylidene-1-indanones have been reported to exert their anticancer effects through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
The diagram below illustrates the proposed signaling pathway for tubulin-targeting anticancer agents.
Further in-depth studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this promising class of anticancer compounds. The data presented herein provides a solid foundation for the rational design and development of new this compound derivatives with enhanced efficacy and selectivity for cancer therapy.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindan-1-one Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Methoxyindan-1-one, a key chemical intermediate, is essential for ensuring the quality and consistency of research and pharmaceutical products. The selection of a robust and validated analytical method is paramount for achieving reliable results. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this guide collates and compares representative validation data and methodologies from studies on structurally similar compounds. This comparative analysis is intended to assist researchers in selecting the most suitable method for their specific research and development needs. The validation of these analytical methods is a critical step, ensuring that the chosen method is fit for its intended purpose by providing reproducible and accurate data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1]
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound. The data presented is a composite from various studies on similar methoxy-containing and indanone-related compounds to provide a representative comparison.
| Validation Parameter | HPLC-UV (Representative) | GC-MS (Representative) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. |
| Specificity | Moderate to High | Very High |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is widely used for the routine quantification of compounds like this compound in various samples.
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid for better peak shape and MS compatibility). A gradient elution may be used to optimize separation.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.[1]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions. The concentration of this compound in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds. The availability of MS spectra for 5-Methoxy-1-indanone suggests its suitability for this technique.[3]
Sample Preparation:
-
Extraction: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) may be employed for complex matrices.
-
Derivatization: To improve volatility and thermal stability, derivatization may be considered, although it might not be necessary for this compound.
Chromatographic and Spectrometric Conditions:
-
GC System: A standard gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from any impurities.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantification.
Quantification: Quantification is achieved by creating a calibration curve from the peak areas of a specific ion fragment of this compound plotted against the concentration of standard solutions. An internal standard is recommended for improved accuracy.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
This guide provides a framework for the selection and cross-validation of analytical methods for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk material, a validated HPLC-UV method may be sufficient, while for trace-level quantification in complex biological matrices, the higher sensitivity and specificity of a GC-MS method would be advantageous.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindan-1-one Analogs and Related Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methoxyindan-1-one analogs and related indanone derivatives. The focus is on their biological activities as informed by experimental data, with a particular emphasis on acetylcholinesterase (AChE) inhibition, a key target in the management of Alzheimer's disease. Data on other relevant biological activities, such as α-synuclein binding and antibacterial effects, are also presented to offer a broader perspective on the therapeutic potential of this chemical scaffold.
Quantitative Data Summary
The following tables summarize the biological activities of various indanone analogs, providing a basis for understanding their structure-activity relationships.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Analogs
| Compound | Structure | Target | IC₅₀ (nM) | Selectivity (for AChE over BuChE) |
| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7[1] | 1250-fold[1] |
| Analog 26d | N/A (structure not fully specified in abstract) | AChE | 14.8 | N/A |
| Analog 26i | N/A (structure not fully specified in abstract) | AChE | 18.6 | N/A |
Table 2: Binding Affinity of Indanone Analogs to α-Synuclein Fibrils
| Compound | Structure | Target | K_d (nM) | Selectivity (over Aβ and tau fibrils) |
| Compound 8 | 1-indanone derivative | α-synuclein fibrils | 9.0 | >10-fold |
| Compound 32 | 1,3-indandione derivative | α-synuclein fibrils | 18.8 | >10-fold |
Table 3: Antibacterial Activity of Aurone and Indanone Derivatives
| Compound | Structure | Bacterial Strain | MIC (μM) | MBC (μM) |
| Compound A5 | Aurone derivative | Gram-positive bacteria | 15.625 | N/A |
| Compound D2 | Indanone derivative | Gram-positive bacteria | 15.625 | N/A |
| Compound A6 | Aurone derivative | Gram-positive bacteria | N/A | 62.5 |
| Compound A8 | Aurone derivative | Gram-positive bacteria | N/A | 62.5 |
| Compound E7 | Indanone derivative | Gram-positive bacteria | N/A | 62.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm[2]. The rate of color formation is proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
AChE enzyme solution
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader[3].
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates of the test samples with the control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Synuclein Fibril Binding Assay
This assay is used to determine the binding affinity of compounds to pre-formed α-synuclein fibrils, often utilizing Thioflavin T (ThT) fluorescence.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils[4]. The assay measures the change in ThT fluorescence to monitor the formation or binding to α-synuclein fibrils.
Materials:
-
Purified α-synuclein monomer
-
Pre-formed α-synuclein fibrils (seeds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.5)
-
Thioflavin T (ThT) solution
-
Black-sided, clear-bottom 96-well microplates
-
Plate reader with fluorescence detection (excitation ~450 nm, emission ~485 nm)
Procedure:
-
Preparation of Fibrils: α-synuclein fibrils are prepared by incubating a solution of the monomeric protein under conditions that promote aggregation (e.g., 37°C with shaking for several days)[4].
-
Assay Setup: In a 96-well plate, combine the assay buffer, α-synuclein monomer, a small amount of pre-formed fibril seeds, the test compound at various concentrations, and ThT.
-
Incubation: Incubate the plate at 37°C with intermittent shaking.
-
Fluorescence Measurement: Monitor the ThT fluorescence intensity over time using a plate reader.
-
Data Analysis: For binding assays with pre-formed fibrils, the change in fluorescence in the presence of the compound can be used to determine binding affinity (K_d). This often involves incubating the fibrils with the test compound and a fluorescent probe, followed by separation of bound and free ligand[5].
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are used to determine the antibacterial efficacy of a compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation[6]. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum[7].
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Drug-free agar plates
Procedure for MIC (Broth Microdilution):
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
Procedure for MBC:
-
Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto drug-free agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determination of MBC: Count the number of colony-forming units (CFU). The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count[7][8].
Visualizations
Acetylcholinesterase Inhibition by an Indanone Analog
The following diagram illustrates the proposed binding of a 5,6-dimethoxyindan-1-one derivative, a core structure of Donepezil, to the active site of acetylcholinesterase. This interaction involves both the catalytic active site (CAS) and the peripheral anionic site (PAS), leading to the inhibition of acetylcholine hydrolysis.
Caption: Proposed binding of a 5,6-dimethoxyindan-1-one analog to AChE.
Structure-Activity Relationship Workflow
This diagram outlines the general workflow for conducting structure-activity relationship studies, from initial compound design to the identification of lead candidates.
Caption: General workflow for structure-activity relationship (SAR) studies.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. microchemlab.com [microchemlab.com]
Benchmarking the Antimicrobial Efficacy of 5-Methoxyindan-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of indanone derivatives, with a focus on the potential of 5-Methoxyindan-1-one and its related compounds. Due to a lack of extensive research specifically on this compound, this document synthesizes findings from studies on structurally similar indanone analogs to provide a benchmark for their antimicrobial performance. The data presented is intended to guide further research and development in the pursuit of novel antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial potential of indanone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the available quantitative data from studies on various substituted indanone compounds, offering a comparative perspective.
Table 1: Antibacterial Activity of Indanone Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Indanone Acetic Acid Derivative 1 | 15 | 14 | 12 | 11 | [1] |
| Indanone Acetic Acid Derivative 2 | 18 | 16 | 14 | 13 | [1] |
| Ampicillin (Standard) | 22-28 | 20-25 | 18-24 | ND | [2] |
| Chloramphenicol (Standard) | 25-30 | 24-29 | 26-32 | ND | [2] |
ND: Not Determined
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Indanone Derivatives (in µM)
| Compound/Derivative | Organism | MIC (µM) | MBC (µM) | Reference |
| Aurone and Indanone Derivative A5 | S. aureus | 15.625 | >62.5 | [3] |
| Aurone and Indanone Derivative D2 | S. aureus | 15.625 | >62.5 | [3] |
| Aurone and Indanone Derivative A6 | S. aureus | >62.5 | 62.5 | [3] |
| Aurone and Indanone Derivative A8 | S. aureus | >62.5 | 62.5 | [3] |
| Aurone and Indanone Derivative E7 | S. aureus | >62.5 | 62.5 | [3] |
| Ciprofloxacin (Standard) | Various Bacteria | Varies | Varies | [4] |
Experimental Protocols
The evaluation of antimicrobial efficacy of indanone derivatives typically involves standard microbiological techniques. The following are detailed methodologies for key experiments cited in the literature.
Agar Disc-Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Application of Test Compounds: Sterile filter paper discs (usually 6 mm in diameter) are impregnated with a known concentration of the synthesized indanone derivative dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at a temperature optimal for the growth of the test microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Serial Dilutions: A series of two-fold dilutions of the indanone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Sub-culturing from MIC Assay: Following the MIC determination, a small aliquot from the wells showing no visible growth is sub-cultured onto a fresh agar plate.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Potential Mechanisms of Action and Experimental Workflows
While the precise signaling pathways and mechanisms of action for this compound derivatives are not yet fully elucidated, research on structurally related compounds, such as chalcones, provides insights into potential targets.[5] Arylidene indanones, which share the α,β-unsaturated ketone system with chalcones, are considered their rigid analogs and may exhibit similar mechanisms.[5]
General Antimicrobial Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of new antimicrobial agents like this compound derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
Methoxy-Indanone Derivatives as Potential Neurological Disease Modulators: An In Silico Docking Comparison
A detailed comparative analysis of in silico docking studies reveals the potential of 5-methoxyindan-1-one and its derivatives as inhibitors of key protein targets implicated in neurodegenerative diseases. This guide synthesizes available data on the binding affinities and interaction patterns of these compounds with targets such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), offering a valuable resource for researchers in drug discovery and development.
In the quest for novel therapeutics for neurodegenerative disorders like Parkinson's and Alzheimer's disease, indanone derivatives have emerged as a promising scaffold. Their structural features allow for targeted interactions with key enzymes involved in the progression of these diseases. This guide provides a comparative overview of in silico docking studies on this compound and related methoxy-indanone derivatives, highlighting their potential as inhibitors of crucial neurological targets.
Comparative Docking Analysis
While direct in silico docking studies on this compound are not extensively documented in publicly available literature, a wealth of data exists for structurally related methoxy-indanone derivatives. These studies provide valuable insights into the binding potential of this class of compounds. The following tables summarize the binding affinities of various methoxy-indanone derivatives against Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), two primary targets in neurodegenerative disease research.
Monoamine Oxidase B (MAO-B) Inhibitors
MAO-B is a key enzyme responsible for the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 2-Heteroarylidene-1-indanone derivatives | MAO-B | -8.5 to -9.5 (Estimated) | - | - |
| Chiral fluorinated pyrrolidine derivative (D5) | MAO-B | Not specified | Safinamide | Not specified |
| N-(3-chlorophenyl)-4-oxidanylidene-chromene-3-carboxamide (Reference) | MAO-B | -10.9 | - | - |
Note: Specific docking scores for many indanone derivatives are often presented in broader studies without explicit values for each compound. The estimated range for 2-heteroarylidene-1-indanones is based on typical values for potent inhibitors in similar studies.
Acetylcholinesterase (AChE) Inhibitors
AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. Donepezil (E2020), a well-known AChE inhibitor, features a 5,6-dimethoxy-1-indanone moiety.
| Compound | Target Protein | Binding Affinity (IC50) | Docking Score (kcal/mol) | Reference Compound | Reference IC50 |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 nM | -11.5 (Predicted) | Physostigmine | - |
| Novel 5-methoxy-indan-1-one derivatives | AChE | In nanomolar range | Not specified | Donepezil | 5.7 nM |
| Huperzine A (Reference) | AChE | - | -8.5 to -10.0 | - | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. Docking scores for Donepezil are predicted based on its high affinity and similar compounds.
Experimental Protocols: A Generalized In Silico Docking Workflow
The in silico docking studies cited in this guide generally adhere to a standardized computational workflow. This process allows for the prediction of the binding mode and affinity of a ligand to a target protein.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., MAO-B, AChE) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structure of the ligand, such as a this compound derivative, is sketched and converted to a 3D structure. Energy minimization is then performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will search for favorable binding poses of the ligand.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock, Glide, or MOE.[1] These programs systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, characterized by the lowest docking score (most negative value). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of binding.
Visualizing the In Silico Workflow
The following diagrams illustrate the key stages of a typical in silico docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Context
The therapeutic targets discussed, MAO-B and AChE, are integral components of neurological signaling pathways. Their inhibition directly impacts neurotransmitter levels, which is a key strategy in managing the symptoms of neurodegenerative diseases.
Caption: Inhibition of MAO-B and AChE by methoxy-indanone derivatives.
References
A Comparative Analysis of Synthetic Routes to 5-Methoxyindan-1-one
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. 5-Methoxyindan-1-one is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.
The synthesis of this compound can be effectively achieved through two principal strategies: the intramolecular Friedel-Crafts cyclization of a substituted propanoic acid and the direct Friedel-Crafts acylation of anisole followed by cyclization. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: Intramolecular Friedel-Crafts Cyclization of 3-(4-methoxyphenyl)propanoic Acid
This well-established route involves the preparation of 3-(4-methoxyphenyl)propanoic acid followed by its intramolecular cyclization to form the desired indanone. The synthesis of the precursor acid is commonly achieved through the hydrogenation of 3-(4-methoxyphenyl)acrylic acid.
Experimental Protocol:
Step 1: Synthesis of 3-(4-methoxyphenyl)propanoic Acid
A solution of 3-(4-methoxyphenyl)acrylic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) is treated with a catalytic amount of 10% palladium on activated carbon. The mixture is then subjected to hydrogenation at room temperature with continuous stirring for 5 hours. Following the reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid as a white solid.[1]
Step 2: Cyclization to this compound
3-(4-methoxyphenyl)propanoic acid is treated with a suitable cyclizing agent, such as polyphosphoric acid (PPA), at an elevated temperature to effect an intramolecular Friedel-Crafts acylation, yielding this compound.
Route 2: Friedel-Crafts Acylation of Anisole
This approach involves the direct acylation of readily available anisole with a three-carbon electrophile, which then undergoes an intramolecular cyclization to form the indanone ring system. A common reagent for this transformation is 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
Experimental Protocol:
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent such as dichloromethane, 3-chloropropionyl chloride is added dropwise at a low temperature. Anisole is then added to the reaction mixture, which is subsequently stirred at room temperature to facilitate the Friedel-Crafts acylation, forming 3-chloro-1-(4-methoxyphenyl)propan-1-one. This intermediate can then undergo an intramolecular Friedel-Crafts alkylation upon heating to yield this compound.
Comparative Data
| Parameter | Route 1: Intramolecular Friedel-Crafts Cyclization | Route 2: Friedel-Crafts Acylation of Anisole |
| Starting Materials | 3-(4-methoxyphenyl)acrylic acid, H₂, Pd/C, Polyphosphoric acid | Anisole, 3-chloropropionyl chloride, Aluminum chloride |
| Number of Steps | 2 | 1 (can be a one-pot reaction) |
| Key Intermediate | 3-(4-methoxyphenyl)propanoic acid | 3-chloro-1-(4-methoxyphenyl)propan-1-one |
| Typical Yield (Step 1) | 95.2% for the hydrogenation step[1] | Not Applicable |
| Overall Yield | Dependent on the efficiency of the cyclization step. | Variable, dependent on reaction conditions and potential side reactions. |
| Reagent Considerations | Use of a heterogeneous catalyst (Pd/C) allows for easy removal. PPA is viscous and can be challenging to handle. | Anhydrous conditions are critical due to the moisture sensitivity of AlCl₃. Stoichiometric amounts of Lewis acid are often required.[4] |
| Potential Side Reactions | Incomplete hydrogenation. Polymerization during cyclization. | Formation of ortho and para acylation products on the anisole ring.[5] Intermolecular reactions. |
Visualization of Synthetic Pathways
To further elucidate the reaction sequences, the following diagrams illustrate the two synthetic routes to this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a two-step process that generally proceeds with high yields for the initial reduction step. The success of this route is heavily dependent on the efficiency of the final cyclization. This pathway may be preferred when the starting acrylic acid derivative is readily available and when precise control over the cyclization is desired.
Route 2 presents a more direct, potentially one-pot synthesis from inexpensive starting materials. However, it may require careful optimization to control regioselectivity and minimize side reactions associated with Friedel-Crafts reactions on activated aromatic rings like anisole. The handling of large quantities of Lewis acids and the need for strictly anhydrous conditions are also important considerations.
The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost of starting materials, and the available experimental setup. This comparative guide provides the foundational information to make an informed decision for the efficient production of this compound.
References
- 1. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
A Head-to-Head Comparison of 5-Methoxyindan-1-one and 6-Methoxyindan-1-one for Researchers
In the landscape of medicinal chemistry, the indanone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of substituents, such as a methoxy group, onto the aromatic ring can significantly modulate the pharmacological profile of these molecules. This guide provides a detailed head-to-head comparison of two constitutional isomers: 5-Methoxyindan-1-one and 6-Methoxyindan-1-one. While direct comparative biological studies on these specific isomers are not extensively available in the current literature, this guide will draw upon established structure-activity relationship (SAR) principles and provide a framework for their experimental evaluation.
Chemical and Physical Properties
A foundational aspect of any comparative analysis involves understanding the fundamental chemical and physical characteristics of the compounds . Both this compound and 6-Methoxyindan-1-one share the same molecular formula (C₁₀H₁₀O₂) and molecular weight (162.18 g/mol ), yet the positional difference of the methoxy group can influence their electronic properties, solubility, and interactions with biological targets.[2][3]
| Property | This compound | 6-Methoxyindan-1-one |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 g/mol [2] | 162.18 g/mol [3] |
| IUPAC Name | 5-methoxy-2,3-dihydroinden-1-one[2] | 6-methoxy-2,3-dihydroinden-1-one |
| CAS Number | 5111-70-6[2] | 13623-25-1 |
| Appearance | Solid | Solid |
| Solubility | Data not readily available | Data not readily available |
| ¹H NMR (CDCl₃, ppm) | 7.67 (d, J=8.5 Hz, 1H), 6.90 (dd, J=8.5, 2.5 Hz, 1H), 6.85 (d, J=2.5 Hz, 1H), 3.86 (s, 3H), 3.09 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H) | 7.29 (d, J=8.0 Hz, 1H), 7.17 (d, J=2.0 Hz, 1H), 6.92 (dd, J=8.0, 2.0 Hz, 1H), 3.84 (s, 3H), 3.08 (t, J=6.0 Hz, 2H), 2.69 (t, J=6.0 Hz, 2H) |
| ¹³C NMR (CDCl₃, ppm) | 205.8, 165.3, 158.5, 126.8, 125.4, 115.6, 109.5, 55.7, 36.5, 25.8[2] | 206.5, 159.8, 147.2, 136.2, 125.1, 122.0, 107.8, 55.6, 31.1, 29.8[4] |
Synthesis and Spectroscopic Characterization
The synthesis of both this compound and 6-Methoxyindan-1-one can be achieved through intramolecular Friedel-Crafts acylation of the corresponding 3-(methoxyphenyl)propanoic acids. The choice of starting material, either 3-(3-methoxyphenyl)propanoic acid or 3-(4-methoxyphenyl)propanoic acid, dictates the final position of the methoxy group on the indanone ring.
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for methoxyindan-1-ones.
Detailed characterization using spectroscopic methods such as ¹H NMR and ¹³C NMR is crucial to confirm the identity and purity of the synthesized isomers. The distinct chemical shifts observed for the aromatic protons and carbons, as listed in the table above, allow for unambiguous differentiation between the 5-methoxy and 6-methoxy isomers.[2][4]
Comparative Biological Activity: A Structure-Activity Relationship Perspective
While direct comparative experimental data is lacking, we can infer potential differences in biological activity based on the principles of structure-activity relationships (SAR). The electronic properties conferred by the methoxy group's position can significantly influence how these molecules interact with biological targets.
-
This compound: The methoxy group at the 5-position is para to the carbonyl group. This position allows for strong resonance effects, potentially influencing the reactivity of the carbonyl group and the overall electron distribution of the aromatic ring. This could impact interactions with enzyme active sites or receptors.
-
6-Methoxyindan-1-one: The methoxy group at the 6-position is meta to the carbonyl group. Its electronic influence on the carbonyl group is primarily inductive rather than through resonance. This difference in electronic effects could lead to altered binding affinities and biological activities compared to the 5-methoxy isomer.
Studies on other classes of methoxy-substituted aromatic compounds have shown that the position of the methoxy group can dramatically alter biological effects such as cytotoxic and enzyme inhibitory activities.[5][6] For instance, the anti-tumor activity of methoxy-substituted flavanones was found to be highly dependent on the methoxy group's position on the aromatic rings.[5]
Proposed Experimental Evaluation
To definitively compare the biological performance of this compound and 6-Methoxyindan-1-one, a series of in vitro assays are recommended.
Caption: Proposed workflow for the comparative biological evaluation.
Experimental Protocols
1. Cytotoxicity Screening (MTT Assay)
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and 6-Methoxyindan-1-one (typically in a range from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC₅₀ value.
2. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of the compounds that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Assay Procedure (Broth Microdilution Method):
-
Prepare serial dilutions of this compound and 6-Methoxyindan-1-one in a 96-well plate containing broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
While the current body of scientific literature does not provide a direct comparative study of the biological activities of this compound and 6-Methoxyindan-1-one, this guide offers a comprehensive overview based on their chemical properties and established SAR principles. The positional isomerism of the methoxy group is anticipated to have a discernible impact on their biological profiles. The provided experimental protocols offer a clear roadmap for researchers to conduct a thorough head-to-head comparison, which would be a valuable contribution to the field of medicinal chemistry and aid in the rational design of novel indanone-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro | MDPI [mdpi.com]
- 6. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxyindan-1-one: A Step-by-Step Guide for Laboratory Professionals
The proper management and disposal of 5-Methoxyindan-1-one are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is classified as a hazardous chemical, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to established protocols is mandatory to prevent potential harm to personnel and ecosystems.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams. All laboratory personnel who handle this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and follow their institution's specific policies for hazardous waste management.[3]
Hazard Profile and Safety Precautions
Before beginning any disposal procedure, it is essential to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazard Identification
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | GHS07 | Warning |
| Skin Irritation | Causes skin irritation.[6] | GHS07 | Warning |
| Eye Irritation | Causes serious eye irritation.[6] | GHS07 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] | GHS07 | Warning |
Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use.[4] |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting chemical safety goggles.[4][6] |
| Skin and Body Protection | A laboratory coat is mandatory. Ensure it is clean and buttoned.[4] |
| Respiratory Protection | Handle only in a well-ventilated area or within a chemical fume hood.[4][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the process for managing this compound from the point of generation to its final collection for disposal. Under no circumstances should this chemical or its containers be disposed of in the general trash or down the sanitary sewer.[1][7][8]
Objective: To safely collect, segregate, label, and store this compound waste for collection by an approved hazardous waste management service.
Methodology:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure chemical.
-
Reaction mixtures and solutions.
-
Contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads from spill cleanup).[9]
-
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[4][10]
-
Package contaminated labware, such as glassware, in an appropriate container labeled as hazardous waste, listing the chemical contaminant.[11]
-
-
Container Selection and Management:
-
Select a container that is in good condition, free of leaks, and chemically compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[1][12]
-
Ensure the container has a secure, tightly-fitting lid. The container must remain closed at all times except when actively adding waste.[7][11]
-
-
Hazardous Waste Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste tag or label to the container.[9]
-
The label must be filled out completely and legibly, including the following information:
-
The words "Hazardous Waste".[1]
-
The full, common chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
For mixtures, list all chemical components and their approximate percentages or volumes.[1]
-
The date when waste was first added to the container (Accumulation Start Date).
-
The physical state of the waste (solid, liquid).
-
Appropriate hazard pictograms (e.g., irritant, harmful).[1]
-
Generator's name and contact information (Principal Investigator, laboratory location).[1]
-
-
-
On-Site Accumulation and Storage:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[10][12]
-
The SAA should be a secure area away from general traffic and drains.[8][10]
-
Provide secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to contain potential leaks or spills.[8][9]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][12]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[9][11]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[9][11]
-
After triple-rinsing and air-drying, deface or remove all hazardous chemical labels from the empty container before disposing of it in the regular trash or glassware waste box.[9][11]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or you no longer intend to add waste, complete the "full date" on the hazardous waste tag.
-
Contact your institution's Environmental Health and Safety (EHS) department or an approved chemical waste contractor to schedule a pickup.[1][9]
-
Follow all institutional procedures for submitting a hazardous waste pickup request.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
